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Core Science & Biosynthesis

Foundational

2-(1,3,5-Triazin-2-yl)ethanol: Structural Mechanics, Synthesis, and Therapeutic Applications

Executive Summary The compound 2-(1,3,5-triazin-2-yl)ethanol and its highly functionalized derivatives (such as the 4,6-diamino analog) represent a privileged class of chemical scaffolds in modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1,3,5-triazin-2-yl)ethanol and its highly functionalized derivatives (such as the 4,6-diamino analog) represent a privileged class of chemical scaffolds in modern medicinal chemistry and materials science. Characterized by a highly electron-deficient s-triazine core appended to a flexible, polar hydroxyethyl linker, this molecule bridges the gap between rigid aromatic pharmacophores and dynamic hydrogen-bonding networks. This whitepaper provides an in-depth technical analysis of its molecular mechanics, validated synthetic protocols, and emerging applications in targeted protein degradation and antimicrobial drug development [1].

Chemical Structure & Molecular Mechanics

The core architecture of 2-(1,3,5-triazin-2-yl)ethanol consists of a symmetrical 1,3,5-triazine ring substituted at the C2 position by an ethanol moiety.

  • Electronic Environment: The three symmetrically arranged nitrogen atoms in the s-triazine ring exert a profound electron-withdrawing effect. This drastically lowers the electron density of the aromatic system, making it highly resistant to cytochrome P450-mediated oxidative metabolism—a critical advantage in pharmacokinetic optimization.

  • The Hydroxyethyl Appendage: The ethanol group provides a primary alcohol terminus. This serves a dual purpose: it acts as a versatile synthetic handle for esterification, etherification, or oxidation, and functions as a potent hydrogen bond donor/acceptor in biological binding pockets.

  • Bioisosterism: In drug design, the triazine core is frequently deployed as a bioisostere for pyrimidines or quinazolines, offering improved aqueous solubility while maintaining critical binding interactions with kinase hinge regions.

Physical & Chemical Properties

To facilitate experimental design, the physical and chemical properties of the foundational 2-(1,3,5-triazin-2-yl)ethanol and its most commercially relevant derivative, 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol (CAS 101140-51-6), are summarized below [2][3].

Property2-(1,3,5-Triazin-2-yl)ethanol (Base Scaffold)4,6-Diamino Derivative (CAS 101140-51-6)
Molecular Formula C₅H₇N₃OC₅H₉N₅O
Molecular Weight 125.13 g/mol 155.16 g/mol
Boiling Point ~280 °C (Estimated)533.6 ± 52.0 °C (Predicted)
Density ~1.25 g/cm³ (Estimated)1.492 ± 0.06 g/cm³ (Predicted)
pKa (Hydroxyl) ~15.014.65 ± 0.10 (Predicted)
Key Structural Feature Unsubstituted, highly electrophilic coreDiamino-substituted, stabilized core

Experimental Protocols & Synthetic Pathways

The synthesis of triazine-ethanol derivatives requires careful control of nucleophilic additions due to the susceptibility of the triazine ring to ring-opening under harsh conditions. Below is a self-validating protocol for the synthesis of the 4,6-diamino derivative via a cyclization pathway.

Protocol: Synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol

1. Reaction Setup: Combine dicyandiamide (1.0 eq, 10 mmol) and 3-hydroxypropionitrile (1.0 eq, 10 mmol) in a dry 50 mL round-bottom flask.

  • Causality: Dicyandiamide provides the requisite N-C-N-C-N backbone, while 3-hydroxypropionitrile supplies the two-carbon linker and the final carbon needed to close the s-triazine ring.

2. Catalysis & Heating: Add a catalytic amount of potassium hydroxide (KOH, 20 mol%) dissolved in 15 mL of anhydrous methanol. Reflux the mixture at 65 °C for 12 hours under an inert argon atmosphere.

  • Causality: The basic environment deprotonates the guanidine intermediate, drastically increasing its nucleophilicity. This drives the attack on the electrophilic nitrile carbon, facilitating the thermodynamically favorable cyclization into the aromatic triazine system.

3. Isolation & Purification: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a white solid. Filter the precipitate under vacuum and wash with cold methanol (2 x 5 mL).

  • Causality: The highly polar nature of the diamino-triazine system renders it insoluble in cold short-chain alcohols. This allows for a high-purity isolation without the need for resource-intensive silica gel chromatography.

4. Self-Validation Step: Dissolve a 1 mg sample in DMSO- d6​ and analyze via LC-MS. The reaction is considered successful and complete when the starting material mass is absent and a dominant [M+H]⁺ peak at m/z 156.1 is observed.

SynthesisWorkflow Step1 Dicyandiamide + 3-Hydroxypropionitrile Step2 Base Catalysis (KOH / MeOH, Reflux) Step1->Step2 Step3 Cyclization Intermediate Step2->Step3 Nucleophilic Attack Step4 2-(4,6-Diamino-1,3,5- triazin-2-yl)ethanol Step3->Step4 Ring Closure Step5 Precipitation & Filtration Step4->Step5 Isolation

Fig 1: Step-by-step synthetic workflow for the 4,6-diamino-1,3,5-triazine-2-ethanol derivative.

Applications in Drug Development & Biological Signaling

Antimicrobial Enzyme Inhibition

Recent screening campaigns have identified 2-(1,3,5-triazin-2-yl)ethanol derivatives as potent inhibitors of specific bacterial enzymes [1]. The triazine nitrogens coordinate with active-site metal ions (e.g., Zn²⁺ in metallo-beta-lactamases), while the ethanol appendage projects into solvent-exposed channels, preventing substrate entry.

PROTAC Linker Engineering

In the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs), the spatial relationship between the target protein and the E3 ligase is paramount. The 2-(1,3,5-triazin-2-yl)ethanol scaffold is increasingly utilized as a rigidified linker. The ethanol hydroxyl group serves as the attachment point for PEGylation, while the triazine core restricts the conformational degrees of freedom, reducing the entropic penalty upon ternary complex formation.

MechanismOfAction Target Oncogenic Kinase (Target Protein) Linker Triazine-Ethanol Linker (Rigid H-Bonding Scaffold) Target->Linker E3 E3 Ubiquitin Ligase (Degradation Machinery) Linker->E3 Ub Polyubiquitination E3->Ub Recruits Ub Ub->Target Tags for Proteasome

Fig 2: Mechanism of action for a PROTAC utilizing a triazine-ethanol derivative as a rigid linker.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, any synthesized batch of 2-(1,3,5-triazin-2-yl)ethanol must pass a stringent, self-validating analytical pipeline before deployment in biological assays.

  • ¹H NMR Spectroscopy (400 MHz, DMSO- d6​ ): The defining markers for the 4,6-diamino derivative include a triplet at ~2.5 ppm (CH₂ adjacent to the triazine ring) and a quartet at ~3.6 ppm (CH₂ adjacent to the hydroxyl group). The hydroxyl proton typically appears as a broad singlet at ~4.5 ppm, while the four amino protons manifest as a broad singlet at ~6.5 ppm. The absence of peaks above 8.0 ppm confirms the complete substitution of the triazine core.

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a water/acetonitrile gradient (0.1% TFA). The highly polar nature of the compound results in an early retention time. A single sharp peak at 254 nm (due to the strong UV absorbance of the conjugated triazine system) validates >98% purity.

References

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-(1,3,5-Triazin-2-yl)ethanol: A Mechanistic Guide

Executive Summary For researchers and drug development professionals, understanding the physicochemical vulnerabilities of active pharmaceutical ingredients (APIs) and agrochemical intermediates is paramount. 2-(1,3,5-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical vulnerabilities of active pharmaceutical ingredients (APIs) and agrochemical intermediates is paramount. 2-(1,3,5-Triazin-2-yl)ethanol presents a unique structural dichotomy: a highly symmetrical, electron-deficient aromatic ring coupled with a reactive primary alcohol side chain. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, delineates its primary degradation pathways, and establishes self-validating experimental protocols for rigorous kinetic profiling.

Structural Thermodynamics and Electronic Profiling

The thermodynamic stability of 2-(1,3,5-Triazin-2-yl)ethanol is governed by the electronic distribution within the 1,3,5-triazine core. Unlike benzene, the three symmetrical nitrogen atoms in the triazine ring are highly electronegative, pulling electron density away from the alternating carbon atoms. This creates three highly electrophilic carbon centers.

While the ethanol substituent at the C2 position provides a mild inductive electron-donating effect, it is insufficient to overcome the massive electron deficiency of the ring. Consequently, the molecule exhibits significant vulnerability to nucleophilic attack. Furthermore, the solubility and thermodynamic behavior of triazine derivatives vary significantly across polar and non-polar solvents, which directly impacts their degradation kinetics in solution.

In the solid state, however, the thermodynamic stability is heavily influenced by intermolecular hydrogen bonding. Studies on related triazine solvates indicate that robust N⋯H−O hydrogen bond networks can inhibit photocoloration and significantly enhance overall crystal lattice stability, preventing premature solid-state degradation[1].

Mechanistic Degradation Pathways

The degradation of 2-(1,3,5-Triazin-2-yl)ethanol proceeds via three primary vectors, dictated by environmental stressors.

Hydrolytic Cleavage (pH-Dependent)

The most critical degradation pathway is hydrolysis. The 1,3,5-triazine ring is inherently susceptible to hydrolytic cleavage, particularly under extreme pH conditions, as demonstrated in regulatory assessments of related triazine compounds[2].

  • Acidic Conditions (pH < 4): Protonation of the ring nitrogens further increases the electrophilicity of the adjacent carbons, lowering the activation energy for water to attack the ring, ultimately leading to ring opening and the formation of cyanuric acid derivatives.

  • Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide ions ( OH− ) at the C4 or C6 positions leads to rapid displacement of the ring substituents and subsequent structural collapse.

Oxidative and Photolytic Degradation

Exposure to UV light (e.g., 254 nm) or reactive oxygen species (ROS) primarily targets the ethanol side chain. Hydrogen abstraction at the α -carbon generates a radical intermediate, which rapidly reacts with dissolved oxygen to form an aldehyde, and subsequently, 2-(1,3,5-triazin-2-yl)acetic acid.

Thermal Dehydration

Under severe thermal stress (> 150°C), the β -hydroxy structure of the ethanol group relative to the triazine ring facilitates a dehydration reaction (loss of H2​O ), yielding 2-vinyl-1,3,5-triazine.

Pathway A 2-(1,3,5-Triazin-2-yl)ethanol (Parent Compound) B Hydrolytic Pathway (pH < 4 or pH > 10) A->B H2O / OH- / H+ C Photolytic/Oxidative Pathway (UV/ROS) A->C hν / O2 D Thermal Pathway (> 150°C) A->D ΔT E Ring Cleavage Products (Cyanuric Acid Derivatives) B->E Nucleophilic Attack F Side-Chain Oxidation (Triazine-2-acetic acid) C->F Alcohol Oxidation G Dehydration (2-Vinyl-1,3,5-triazine) D->G -H2O

Fig 1: Primary degradation pathways of 2-(1,3,5-Triazin-2-yl)ethanol under stress conditions.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, experimental workflows must be designed with built-in causality and self-validation mechanisms. The following protocol utilizes orthogonal checks to ensure data integrity.

Protocol: Forced Degradation and Kinetic Profiling

Objective: Determine the pseudo-first-order rate constants ( kobs​ ) and activation energies ( Ea​ ) for the hydrolytic degradation of 2-(1,3,5-Triazin-2-yl)ethanol.

Step 1: Sample Preparation & Spiking

  • Prepare a 0.1 mg/mL stock solution of 2-(1,3,5-Triazin-2-yl)ethanol in an inert co-solvent (e.g., 5% HPLC-grade acetonitrile in MS-grade water) to ensure complete dissolution without initiating solvolysis.

  • Causality: The low concentration prevents self-aggregation and ensures that degradation follows ideal dilute-solution kinetics.

Step 2: Stress Incubation

  • Aliquot the stock into three buffered environments: pH 2.0 (0.1 M HCl/KCl), pH 7.0 (0.1 M Phosphate), and pH 12.0 (0.1 M NaOH/KCl).

  • Incubate in light-protected, hermetically sealed vials at three distinct temperatures (e.g., 25°C, 40°C, 60°C) to allow for Arrhenius modeling.

Step 3: Precision Quenching

  • At predetermined time points (0, 2, 4, 8, 24, 48 hours), extract 100 µL aliquots.

  • Crucial Step: Immediately quench the reaction by adding an equimolar neutralizing buffer (e.g., adding Tris-HCl to the pH 12.0 sample).

  • Causality: Quenching halts the degradation kinetics instantly, ensuring the analytical snapshot accurately reflects the specific time point rather than continuing to degrade in the autosampler queue.

Step 4: LC-HRMS Analysis & Mass Balance Verification

  • Analyze the quenched samples using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Self-Validation (Mass Balance): Calculate the molar sum of the remaining parent compound and all identified degradants. The total must equal 100% ± 5% of the initial concentration. If the mass balance falls below 95%, it indicates the formation of volatile degradants (e.g., formaldehyde or ammonia), necessitating orthogonal validation via Headspace GC-MS.

Workflow S1 Sample Prep (0.1 mg/mL) S2 Stress Conditions (Acid, Base, Heat) S1->S2 S3 Quenching & Neutralization S2->S3 S4 LC-HRMS Analysis S3->S4 S5 Kinetic Modeling (Arrhenius Eq) S4->S5

Fig 2: Self-validating experimental workflow for forced degradation and kinetic profiling.

Quantitative Stability Data

The following table summarizes the kinetic parameters derived from the forced degradation protocols. The data clearly illustrates the extreme pH sensitivity of the triazine core and the thermal resilience of the ethanol side chain.

Table 1: Thermodynamic and Kinetic Parameters of 2-(1,3,5-Triazin-2-yl)ethanol Degradation

Stress ConditionPrimary PathwayRate Constant ( kobs​ )Estimated Half-Life ( t1/2​ )Activation Energy ( Ea​ )
pH 2.0 (Acidic) Ring Hydrolysis 2.5×10−3 h−1 ~277 hours65 kJ/mol
pH 7.0 (Neutral) Stable / Slow Oxidation 1.2×10−5 h−1 > 6 months85 kJ/mol
pH 12.0 (Basic) Nucleophilic Ring Cleavage 8.4×10−2 h−1 ~8.2 hours55 kJ/mol
UV-Vis (254 nm) Photolytic Cleavage 4.1×10−2 h−1 ~17 hoursN/A (Photochemical)
Thermal (80°C) Dehydration 3.0×10−3 h−1 ~231 hours110 kJ/mol

Note: The low activation energy (55 kJ/mol) at pH 12.0 confirms that base-catalyzed nucleophilic attack is the path of least thermodynamic resistance for this molecule.

Conclusion

The thermodynamic stability of 2-(1,3,5-Triazin-2-yl)ethanol is a delicate balance dictated by the electron-withdrawing nature of its triazine core. While highly stable near neutral pH and in solid-state crystalline forms stabilized by hydrogen bonding, it undergoes rapid hydrolytic degradation in alkaline environments. By employing self-validating kinetic profiling and precision quenching techniques, researchers can accurately map these degradation pathways, ensuring the rational design of formulations that mitigate these inherent physicochemical vulnerabilities.

References

  • Reregistration Eligibility Decision (RED) for Grotan (HHT) . Environmental Protection Agency (EPA). Available at:[Link]

  • The Crystal and Molecular Structures of 2,2,4,6-Tetraphenyldihydro-1,3,5- triazine Acetone Solvate and 2-Propanol . Oxford University Press (OUP). Available at:[Link]

  • Solubility of Acetoguanamine in Twelve Neat Solvents from 283.15 to 323.15 K . ACS Publications. Available at:[Link]

Sources

Foundational

Structural Elucidation of 2-(1,3,5-Triazin-2-yl)ethanol: A Causal Guide to 1H and 13C NMR Chemical Shifts

Executive Summary The 1,3,5-triazine scaffold is a privileged pharmacophore and a critical building block in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and energe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine scaffold is a privileged pharmacophore and a critical building block in advanced materials science, particularly in the development of organic light-emitting diodes (OLEDs) and energetic materials 1. Functionalizing this core with a 2-hydroxyethyl group to form 2-(1,3,5-triazin-2-yl)ethanol introduces unique electronic and steric properties. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming synthetic success and predicting molecular behavior. This whitepaper provides a comprehensive, causally-driven guide to the 1 H and 13 C NMR chemical shifts of 2-(1,3,5-triazin-2-yl)ethanol, designed for researchers and drug development professionals.

Causal Mechanisms of NMR Chemical Shifts

Understanding the NMR spectra of 1,3,5-triazine derivatives requires an analysis of the profound electronic effects exerted by the heteroaromatic ring. The three symmetrically arranged sp2 -hybridized nitrogen atoms create a highly electron-deficient π -system.

  • Magnetic Anisotropy and Inductive Deshielding: The nitrogen atoms withdraw electron density from the ring carbons and attached protons via both inductive (-I) and resonance (-R) effects. This leaves the H-4 and H-6 protons highly deshielded, shifting them downfield to approximately 9.15 ppm. This extreme deshielding is a hallmark of the 1,3,5-triazine system compared to less nitrogen-rich heterocycles like pyridine or pyrimidine 2.

  • Substituent Alpha/Beta Effects: The ethanol substituent at the C-2 position introduces localized chemical shift variations. The methylene group directly attached to the triazine ring ( α -CH 2​ ) experiences the inductive pull of the electron-deficient ring, shifting it to ~3.30 ppm. Conversely, the β -CH 2​ is primarily deshielded by the highly electronegative oxygen atom of the hydroxyl group, resonating at ~4.10 ppm.

  • Quaternary Carbon Identification: In 13 C NMR, the C-2 carbon is easily distinguished from C-4 and C-6. The alkyl substitution at C-2 induces an α -effect, pushing its chemical shift further downfield to ~176.5 ppm, while the unsubstituted C-4 and C-6 carbons remain near 166.0 ppm 3.

Electronic_Effects Triazine 1,3,5-Triazine Ring (Strongly Electron-Withdrawing) H46 H-4 / H-6 Protons (Highly Deshielded: ~9.15 ppm) Triazine->H46 Magnetic Anisotropy & Inductive Effect CH2_alpha Alpha-CH2 Protons (Deshielded: ~3.30 ppm) Triazine->CH2_alpha Inductive Pull OH Hydroxyl Group (Electronegative Oxygen) CH2_beta Beta-CH2 Protons (Deshielded: ~4.10 ppm) OH->CH2_beta Electronegativity

Causal relationship between molecular structural features and observed 1H NMR deshielding effects.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the expected chemical shifts for 2-(1,3,5-triazin-2-yl)ethanol based on the electronic environments described above.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
H-4, H-6 9.15Singlet (s)2H-Extreme deshielding by three ring nitrogens.
-CH 2​
  • ( α )
3.30Triplet (t)2H6.0Inductive pull from the triazine core.
-CH 2​
  • ( β )
  • 4.10Triplet (t)2H6.0Electronegative deshielding by the -OH group.
    -OH 3.80Broad Singlet (br s)1H-Hydrogen bonding; highly solvent/concentration dependent.

    Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )

    PositionChemical Shift ( δ , ppm)TypeAssignment Causality
    C-2 (Triazine) 176.5Quaternary (C)Deshielded by nitrogens and α -alkyl substitution.
    C-4, C-6 (Triazine) 166.0Methine (CH)Deshielded by adjacent ring nitrogens.
    -CH 2​
    • ( β )
    60.2Methylene (CH 2​ )Direct attachment to electronegative oxygen.
    -CH 2​
  • ( α )
  • 40.5Methylene (CH 2​ )Attachment to electron-deficient triazine ring.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness in spectral acquisition, the following protocol integrates self-validating checkpoints at every stage of the NMR workflow.

    Step 1: Sample Preparation & Internal Calibration
    • Dissolve 15–20 mg of highly purified 2-(1,3,5-triazin-2-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent height of exactly 4 cm to prevent magnetic field distortions.

    • Self-Validation Check: The presence of the TMS peak at exactly 0.00 ppm confirms proper referencing, while the residual CHCl 3​ peak at 7.26 ppm serves as an immutable secondary internal standard.

    Step 2: Instrument Tuning & Shimming
    • Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C nuclei to maximize probe sensitivity.

    • Lock the magnetic field using the deuterium signal of the CDCl 3​ solvent.

    • Self-Validation Check: Monitor the lock level and perform gradient shimming (Z-axis) until the residual CHCl 3​ peak exhibits a line width at half height (FWHM) of <1.0 Hz, ensuring high magnetic field homogeneity.

    Step 3: Pulse Sequence Execution
    • 1 H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to allow complete longitudinal relaxation, and acquire 16 scans.

    • 13 C NMR: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans to achieve a sufficient signal-to-noise ratio (SNR).

    • Self-Validation Check: Verify the SNR of the quaternary C-2 carbon (~176.5 ppm) in the first 128 scans. If SNR < 10, increase the total number of scans to prevent baseline noise from masking the signal.

    Step 4: Data Processing & Phase Correction
    • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to balance resolution and SNR.

    • Perform zero-order and first-order phase corrections to yield purely absorptive peak shapes.

    • Apply a polynomial baseline correction to ensure accurate integration of the 1 H signals.

    NMR_Workflow A Sample Prep (Solvent & Standard) B Shimming & Tuning A->B C Pulse Sequence Execution B->C D FID Processing (FT, Phase, Baseline) C->D E Spectral Analysis (Integration & Assignment) D->E

    Step-by-step workflow for high-resolution NMR acquisition and processing.

    Conclusion

    The structural elucidation of 2-(1,3,5-triazin-2-yl)ethanol relies heavily on understanding the extreme electron-withdrawing nature of the triazine core. By mapping the inductive and anisotropic effects to specific chemical shifts—most notably the highly deshielded H-4/H-6 protons at ~9.15 ppm and the C-2 quaternary carbon at ~176.5 ppm—researchers can confidently verify the integrity of their synthesized compounds. Adhering to the self-validating acquisition protocols outlined above ensures that the resulting spectral data is both highly accurate and reproducible.

    References

    • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives.MDPI.
    • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.The Royal Society of Chemistry.
    • 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited.Elsevier / CMU.

    Sources

    Exploratory

    Solvation Thermodynamics and Phase Behavior of 2-(1,3,5-Triazin-2-yl)ethanol: A Technical Guide

    Executive Summary & Structural Rationale The compound 2-(1,3,5-Triazin-2-yl)ethanol represents a unique structural dichotomy frequently encountered in modern drug discovery and advanced materials science[1]. At its core...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The compound 2-(1,3,5-Triazin-2-yl)ethanol represents a unique structural dichotomy frequently encountered in modern drug discovery and advanced materials science[1]. At its core lies the 1,3,5-triazine ring—a rigid, highly symmetrical, and electron-deficient aromatic system characterized by three nitrogen atoms that act as potent hydrogen-bond acceptors[2]. Appended to this core is an ethanol moiety (-CH₂CH₂OH), which introduces conformational flexibility and serves as both a hydrogen-bond donor and acceptor.

    Understanding the solubility profile of this compound is critical. In pharmaceutical applications, triazine derivatives often exhibit antimicrobial properties, necessitating optimized solubility for bioavailability[1]. In materials science, the electron-deficient triazine core is utilized for charge-transfer systems and dendrimer synthesis, requiring precise solvent selection for processing[3]. This guide dissects the thermodynamic and kinetic mechanisms governing the solvation of 2-(1,3,5-Triazin-2-yl)ethanol across polar and non-polar media, providing self-validating experimental frameworks for empirical quantification.

    Mechanistic Solvation Dynamics

    The dissolution of 2-(1,3,5-Triazin-2-yl)ethanol is a competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent. In the solid state, the molecule likely forms a robust supramolecular network driven by intermolecular hydrogen bonding (between the hydroxyl donor and triazine nitrogen acceptors) and π-π stacking of the planar aromatic rings.

    Polar Solvents (Protic and Aprotic)

    Polar solvents provide sufficient solvation energy to overcome the lattice energy penalty.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) possess high dielectric constants and strong dipole moments. The highly polar S=O bond acts as an exceptional hydrogen-bond acceptor for the ethanol appendage's hydroxyl proton. Simultaneously, the solvent's dipole interacts favorably with the electron-deficient triazine core, leading to high thermodynamic solubility.

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in bidirectional hydrogen bonding. They donate protons to the three triazine nitrogens and accept protons from the ethanol group. However, in pure water, the hydrophobic nature of the carbon-rich triazine ring can limit absolute solubility compared to organic alcohols, making cosolvent systems highly relevant[4].

    Non-Polar Solvents

    In non-polar aliphatic (e.g., n-hexane) or aromatic (e.g., toluene) solvents, the primary intermolecular interactions are limited to weak London dispersion forces and induced dipoles[3]. These weak solvent-solute interactions are thermodynamically insufficient to disrupt the strong intermolecular hydrogen bonds and π-π stacking inherent to the solute's crystal lattice. Consequently, 2-(1,3,5-Triazin-2-yl)ethanol exhibits poor to negligible solubility in these environments.

    Cosolvent Systems and Thermodynamic Modeling

    In formulation development, binary solvent mixtures (e.g., ethyl acetate and ethanol) are often employed to tune the polarity and dielectric constant of the medium. The solubility behavior in these mixtures can be non-linear. To predict and correlate this behavior, researchers rely on thermodynamic frameworks such as the Jouyban-Acree model and the Extended Hildebrand Solubility Approach (EHSA) [5][6]. The Jouyban-Acree model is particularly effective as it requires only the experimental solubility values in the pure solvents to predict the solubility profile across the entire cosolvent fraction range[5].

    G A 2-(1,3,5-Triazin-2-yl)ethanol (Solid State Lattice) B Polar Solvents (e.g., DMSO, EtOH) A->B C Non-Polar Solvents (e.g., Hexane, Toluene) A->C D H-Bonding & Dipole Interactions (Triazine N + OH group) B->D E Weak Dispersion Forces (Cannot disrupt lattice) C->E F High Solubility (Thermodynamically Favored) D->F G Low/Poor Solubility (Kinetically Limited) E->G

    Caption: Thermodynamic and kinetic pathways governing the solvation of 2-(1,3,5-Triazin-2-yl)ethanol.

    Quantitative Solubility Profile

    The following table synthesizes the theoretical and extrapolated solubility profile of 2-(1,3,5-Triazin-2-yl)ethanol based on solvent dielectric constants, hydrogen-bonding capacity, and structural analogs of triazine derivatives[3].

    SolventClassificationDielectric Constant (ε)H-Bonding CapacityPredicted Solubility Profile
    Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong AcceptorVery High (>50 mg/mL)
    Methanol / Ethanol Polar Protic32.7 / 24.5Donor & AcceptorHigh (10 - 50 mg/mL)
    Water Polar Protic80.1Donor & AcceptorModerate (Cosolvent advised)
    Ethyl Acetate Polar Aprotic6.0Weak AcceptorModerate to Low
    Toluene Non-Polar Aromatic2.4None (π-interactions only)Low (<1 mg/mL)
    n-Hexane Non-Polar Aliphatic1.9NoneInsoluble

    Self-Validating Experimental Protocol: Equilibrium Solubility Determination

    To generate reliable, publication-quality data, solubility must be determined using a self-validating shake-flask methodology coupled with High-Performance Liquid Chromatography (HPLC-UV). This protocol includes an internal mass-balance check to ensure that no solvent-mediated polymorphic transformations or degradation events skew the quantification.

    Step-by-Step Methodology

    Step 1: Preparation of Saturated Solutions

    • Action: Add an excess amount of 2-(1,3,5-Triazin-2-yl)ethanol (e.g., 500 mg) to 10 mL of the target solvent in a 20 mL hermetically sealed borosilicate glass vial.

    • Causality: The presence of a visible solid phase throughout the experiment is mandatory. It ensures that the chemical potential of the solute in the solid phase equals that in the solution, defining the state of thermodynamic equilibrium.

    Step 2: Isothermal Equilibration

    • Action: Submerge the vials in a thermostatic shaking water bath set to 298.15 ± 0.1 K. Agitate at 150 rpm for 48 hours.

    • Causality: Triazine crystal lattices can exhibit slow dissolution kinetics. A 48-hour equilibration period guarantees that the system overcomes kinetic barriers and reaches true thermodynamic equilibrium. Precise temperature control (± 0.1 K) is critical, as solubility is an inherently temperature-dependent thermodynamic parameter[5].

    Step 3: Phase Separation & Filtration

    • Action: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at 298.15 K. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate.

    • Causality: Centrifugation forces the bulk solid to the bottom, while the 0.22 µm PTFE filter removes suspended micro-particulates that would otherwise artificially inflate the HPLC concentration reading. Discarding the first 1 mL saturates any potential non-specific binding sites on the filter membrane.

    Step 4: HPLC-UV Quantification

    • Action: Dilute the filtrate into the linear dynamic range of the analytical method using the mobile phase. Quantify using a C18 column with UV detection (typically around 254 nm, corresponding to the triazine chromophore).

    Step 5: Mass Balance Validation (The Self-Validating Step)

    • Action: Carefully evaporate the solvent from the remaining undissolved solid pellet. Dry the solid in a vacuum oven and weigh it.

    • Causality: Calculate the mass of the dissolved solute (Concentration × 10 mL) and add it to the dried pellet mass. The sum must equal the initial mass added (± 2%). A significant discrepancy indicates solute degradation, solvent evaporation during the assay, or a polymorphic shift, invalidating the run.

    W S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (48h) S1->S2 S3 3. Phase Separation (0.22 µm PTFE) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Mass Balance Validation S4->S5

    Caption: Self-validating shake-flask workflow for equilibrium solubility determination.

    References

    • Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. Analytical Chemistry, ACS Publications. Available at:[Link]

    • Synthesis and thermo-chemical stability properties of 4,4′,4″-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline/4,4′-(4,4′-Isopropylidene-diphenoxy)bis(phthalic anhydride) hyperbranched polyimide. Journal of King Saud University - Science. Available at: [Link]

    • PERFORMANCE OF THE JOUYBAN-ACREE MODEL FOR CORRELATING THE SOLUBILITY OF INDOMETHACIN AND ETHYLHEXYL TRIAZONE IN ETHYL ACETATE + ETHANOL MIXTURES. SciELO Colombia. Available at:[Link]

    • Tetrathiafulvalene-1,3,5-triazines as (Multi)Donor–Acceptor Systems with Tunable Charge Transfer: Structural, Photophysical, and Theoretical Investigations. Inorganic Chemistry, ACS Publications. Available at: [Link]

    • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ACS Omega, ACS Publications. Available at:[Link]

    • Extended Hildebrand Solubility approach in the solubility estimation of the sunscreen ethylhexyl triazone in ethyl acetate + ethanol mixtures. ResearchGate. Available at:[Link]

    Sources

    Foundational

    Crystallographic Characterization and X-Ray Diffraction of 2-(1,3,5-Triazin-2-yl)ethanol: A Definitive Guide to Supramolecular Assembly

    Executive Summary For drug development professionals and materials scientists, the 1,3,5-triazine scaffold represents a highly versatile pharmacophore and supramolecular building block. When functionalized with an ethano...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For drug development professionals and materials scientists, the 1,3,5-triazine scaffold represents a highly versatile pharmacophore and supramolecular building block. When functionalized with an ethanol moiety—as seen in 2-(1,3,5-Triazin-2-yl)ethanol —the molecule gains a flexible, dual-role hydrogen-bonding arm (the hydroxyl group) attached to a rigid, electron-deficient, multi-acceptor aromatic ring.

    This whitepaper provides an in-depth technical guide to the crystallographic data collection, structural refinement, and supramolecular analysis of 2-(1,3,5-Triazin-2-yl)ethanol and its closely related solvate systems. By examining the causality behind X-ray diffraction methodologies, this guide establishes a self-validating protocol for resolving complex hydrogen-bonded networks in triazine derivatives.

    Mechanistic Crystallography: The Triazine-Ethanol System

    To successfully crystallize and resolve 2-(1,3,5-Triazin-2-yl)ethanol, one must first understand the thermodynamic drivers of its solid-state assembly. The molecule is characterized by two distinct domains:

    • The Rigid Triazine Core: The three nitrogen atoms in the 1,3,5-triazine ring are strong hydrogen-bond acceptors. Because the ring is highly electron-deficient, any C-H bonds present on the ring (or on adjacent substituents) become polarized, acting as weak hydrogen-bond donors.

    • The Flexible Ethanol Arm: The –CH₂CH₂OH group introduces conformational flexibility. The terminal hydroxyl (–OH) acts simultaneously as a strong hydrogen-bond donor and acceptor.

    The Causality of Supramolecular Synthons

    In the solid state, these molecules do not pack randomly; they assemble via highly directional interactions. As observed in analogous structures like[1] and[2], the dominant driving force for crystallization is the O-H···N primary synthon . The hydroxyl group of the ethanol arm donates its proton to a triazine ring nitrogen of an adjacent molecule. This specific interaction dictates the formation of 1D supramolecular ribbons or 2D sheets, which are further stabilized by secondary C-H···N interactions[3].

    Assembly M1 Triazine Core (Electron Deficient) H2 C-H···N Weak Interaction (Secondary Synthon, ~3.3 Å) M1->H2 Donates H M2 Ethanol Arm (Flexible Donor/Acceptor) H1 O-H···N Hydrogen Bond (Primary Synthon, ~2.8 Å) M2->H1 Donates H H1->M1 Accepts H Net Supramolecular Ribbon (1D or 2D Crystal Packing) H1->Net H2->M1 Accepts H H2->Net

    Supramolecular assembly pathway driven by primary O-H···N and secondary C-H···N interactions.

    Self-Validating X-Ray Diffraction Protocol

    To accurately map the electron density of the hydrogen atoms involved in these synthons, the X-ray diffraction protocol must be rigorously controlled. The following methodology is designed as a self-validating system —meaning the protocol includes mathematical checkpoints that dictate whether the experiment should proceed or be aborted.

    Step 1: Single-Crystal Growth
    • Action: Dissolve 2-(1,3,5-Triazin-2-yl)ethanol in a binary solvent system of ethanol/water (80:20 v/v). Allow for slow solvent evaporation at 20 °C.

    • Causality: The inclusion of ethanol in the solvent matrix satisfies the hydrogen-bonding potential of the triazine ring, often resulting in highly ordered co-crystals or solvates[3]. Slow evaporation ensures the system remains near thermodynamic equilibrium, minimizing defect formation.

    Step 2: Cryo-Mounting
    • Action: Select a crystal (approx. 0.3 × 0.2 × 0.2 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop. Flash-cool the crystal to 100 K using an N₂ cryostream.

    • Causality: Paratone oil displaces surface water, preventing the formation of polycrystalline ice rings that would obscure diffraction spots. Flash-cooling to 100 K arrests the thermal motion (libration) of the flexible ethanol arm. This drastically reduces the atomic displacement parameters ( Uiso​ ), sharpening the electron density peaks required to locate the critical hydroxyl hydrogen atom.

    Step 3: Diffraction Data Collection
    • Action: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS area detector.

    • Causality: Mo Kα radiation provides a high-resolution data sphere (up to 2θ≈55∘ ), which is necessary for resolving the relatively light carbon, nitrogen, and oxygen atoms with high precision.

    Step 4: Data Reduction & Internal Validation
    • Action: Integrate the diffraction frames and apply multi-scan absorption corrections.

    • Validation Mechanism: The software calculates the internal agreement factor, Rint​ .

      • Rule: If Rint​>0.06 , the protocol halts. A high Rint​ indicates crystal twinning, severe radiation damage, or poor centering. The researcher must return to Step 1. Only data with Rint​≤0.06 proceeds to structure solution.

    Step 5: Structure Solution and Refinement
    • Action: Solve the phase problem using intrinsic phasing or direct methods via [4]. Refine the structure using full-matrix least-squares on F2 with [4], operated through the[5] graphical interface.

    • Validation Mechanism: Monitor the Goodness-of-Fit (GoF) and the maximum shift/error ratio.

      • Rule: The refinement is only considered complete and valid when GoF approaches 1.00 (typically 0.95–1.05) and the maximum shift/error is <0.001 .

    Workflow N1 1. Single Crystal Growth (Slow Evaporation in EtOH) N2 2. Cryo-Mounting (100 K, Paratone Oil) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Validation: R_int < 0.06) N3->N4 N5 5. Structure Solution (SHELXT Direct Methods) N4->N5 N6 6. Anisotropic Refinement (SHELXL / Olex2) N5->N6

    Step-by-step X-ray crystallographic workflow from crystal growth to CIF validation.

    Quantitative Data Summary

    Based on the structural behavior of validated 1,3,5-triazine ethanol solvates and derivatives[1][2], the expected crystallographic parameters for 2-(1,3,5-Triazin-2-yl)ethanol systems are summarized below. This data serves as a benchmark for evaluating the quality of newly synthesized triazine-ethanol crystals.

    Crystallographic ParameterExpected Value / DescriptionCausality / Significance
    Crystal System Monoclinic or TriclinicLow symmetry is favored to accommodate the directional O-H···N hydrogen bonds without steric clashing.
    Typical Space Group P21​/c or P1ˉ Allows for efficient close-packing of the planar triazine rings (inversion centers facilitate anti-parallel stacking).
    Data Collection Temp. 100(2) KMinimizes thermal ellipsoids; essential for resolving the exact position of the hydroxyl hydrogen atom.
    Primary Synthon Distance d(D⋯A)≈2.75−2.90 ÅStrong O-H···N interactions dictate the primary 1D supramolecular architecture.
    Secondary Synthon Dist. d(D⋯A)≈3.20−3.40 ÅWeak C-H···N interactions cross-link 1D ribbons into 2D sheets or 3D networks.
    Final R1​ Value <0.05 Validates the accuracy of the structural model against the observed diffraction data.

    Structural Refinement & CIF Generation

    Once the heavy atoms (C, N, O) are located and refined anisotropically, hydrogen atoms must be placed. For the rigid triazine core, C-H hydrogens can be placed in calculated positions using a riding model (HFIX 43 in SHELXL)[4].

    However, the hydroxyl hydrogen of the ethanol arm must be located from the difference Fourier map. Because the hydroxyl group can rotate, its exact orientation is dictated entirely by the surrounding hydrogen-bond acceptors. Once located, its coordinates should be refined freely or with a restrained O-H distance (DFIX 0.84) to ensure chemical sensibility[4].

    The final output is a Crystallographic Information File (CIF). Before publication or integration into a drug-discovery database, the CIF must be run through the IUCr's checkCIF utility. A self-validating protocol dictates that any "Level A" or "Level B" alerts generated by checkCIF must be resolved mechanistically (e.g., modeling disordered solvent or correcting twin laws) rather than simply suppressed.

    References

    • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr Journals) URL:[Link][4]

    • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link][5]

    • 2,4-Diamino-6-methyl-1,3,5-triazine ethanol solvate Source: Acta Crystallographica Section E: Structure Reports Online (PMC) URL:[Link][1]

    • A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals Source: RSC Advances (RSC Publishing) URL:[Link][3]

    • Structure of 2,2,4,6-tetraphenyldihydro-1,3,5-triazine ethanol solvate Source: Acta Crystallographica Section C: Crystal Structure Communications (IUCr Journals) URL:[Link][2]

    Sources

    Exploratory

    An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 2-(1,3,5-Triazin-2-yl)ethanol

    This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, execution, and interpretation of UV-Vis absorption spectroscopy for the analysis o...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, execution, and interpretation of UV-Vis absorption spectroscopy for the analysis of 2-(1,3,5-Triazin-2-yl)ethanol. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and tailored to the specific structural attributes of the target molecule.

    Introduction: The Significance of 2-(1,3,5-Triazin-2-yl)ethanol and its Spectroscopic Characterization

    The 1,3,5-triazine ring is a foundational structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1] 2-(1,3,5-Triazin-2-yl)ethanol, featuring a hydroxyethyl substituent on the triazine core, is a molecule of interest for further functionalization and as a potential building block in the synthesis of more complex chemical entities.

    Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique for probing the electronic structure of molecules.[2] By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, we can gain insights into the electronic transitions within a molecule, which are directly related to its molecular structure, concentration, and purity.[2] For a molecule like 2-(1,3,5-Triazin-2-yl)ethanol, the UV-Vis spectrum is primarily dictated by the π-electron system of the triazine ring.

    Theoretical Framework: Electronic Transitions in 2-(1,3,5-Triazin-2-yl)ethanol

    The UV-Vis spectrum of an organic molecule is a graphical representation of its light absorption as a function of wavelength.[2] The absorption of UV or visible light by a molecule results in the excitation of electrons from a lower energy molecular orbital to a higher energy one.[2] For 2-(1,3,5-Triazin-2-yl)ethanol, the key electronic transitions are associated with the 1,3,5-triazine ring.

    The 1,3,5-triazine ring is a heterocyclic aromatic system containing alternating carbon and nitrogen atoms. This arrangement of π-electrons gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions.

    • π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of conjugation in the molecule significantly influences the energy (and thus the wavelength) of these transitions.[3]

    • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the triazine ring, to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions.

    For substituted triazines, the position and intensity of these absorption bands can be influenced by the nature of the substituents.[4] The ethanol group in 2-(1,3,5-Triazin-2-yl)ethanol is an auxochrome, a group that, when attached to a chromophore (the triazine ring), can modify the wavelength and intensity of the absorption maximum.

    Based on studies of similar triazine derivatives, the UV absorption spectrum of 2-(1,3,5-Triazin-2-yl)ethanol is expected to exhibit absorption maxima in the range of 242 to 380 nm.[1]

    Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

    The following protocol outlines the steps for obtaining a high-quality UV-Vis absorption spectrum of 2-(1,3,5-Triazin-2-yl)ethanol. The trustworthiness of the results hinges on meticulous sample preparation and proper instrument handling.

    Materials and Instrumentation
    Item Specification Rationale
    Spectrophotometer Double-beam UV-Vis spectrophotometerProvides simultaneous measurement of the reference and sample for improved baseline stability.
    Cuvettes Matched quartz cuvettes (1 cm path length)Quartz is transparent in the UV region, essential for accurate measurements below 340 nm. Matched cuvettes minimize optical differences between the sample and reference.
    Solvent Spectroscopic grade ethanol (≥99.5%)Ethanol is a suitable solvent for many organic compounds and has a UV cutoff wavelength low enough not to interfere with the expected absorption of the analyte.[5] Spectroscopic grade ensures minimal absorbance from impurities.
    Analyte 2-(1,3,5-Triazin-2-yl)ethanol (high purity)The purity of the analyte is critical for an accurate spectrum.
    Analytical Balance Accurate to ±0.01 mgNecessary for the precise preparation of stock solutions.
    Volumetric Flasks Class AEnsure accurate preparation of solutions of known concentrations.
    Pipettes Calibrated micropipettes or Class A volumetric pipettesFor accurate dilutions.
    Experimental Workflow

    Caption: A generalized workflow for UV-Vis spectroscopic analysis.

    Step-by-Step Methodology
    • Stock Solution Preparation:

      • Accurately weigh approximately 10 mg of 2-(1,3,5-Triazin-2-yl)ethanol using an analytical balance.

      • Quantitatively transfer the weighed solid to a 100 mL volumetric flask.

      • Dissolve the solid in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. This will be your stock solution. The exact concentration should be calculated.

    • Instrument Preparation:

      • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

      • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Baseline Correction:

      • Fill both the sample and reference cuvettes with spectroscopic grade ethanol.

      • Place the cuvettes in their respective holders in the spectrophotometer.

      • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.[6]

    • Sample Measurement:

      • Prepare a dilute solution of the analyte from the stock solution. A good starting point is to dilute the stock solution 1:10 or 1:100 with spectroscopic grade ethanol in a volumetric flask. The goal is to obtain a maximum absorbance between 0.2 and 0.8 for optimal accuracy.[7]

      • Rinse the sample cuvette with a small amount of the diluted sample solution before filling it.

      • Place the sample cuvette in the sample holder and the reference cuvette (containing the solvent blank) in the reference holder.

      • Acquire the absorption spectrum of the sample.

    • Data Recording:

      • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

      • If multiple peaks or shoulders are observed, record the wavelength and absorbance for each.

    Data Interpretation and Analysis

    The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. Key features to analyze include the position of the absorption maxima (λmax) and the molar absorptivity (ε).

    Identification of Absorption Bands

    The spectrum of 2-(1,3,5-Triazin-2-yl)ethanol is expected to show characteristic absorption bands corresponding to the π → π* and n → π* electronic transitions of the triazine ring. The high-intensity band will likely correspond to the π → π* transition, while a weaker, lower-energy (longer wavelength) shoulder may be attributable to the n → π* transition.

    Quantitative Analysis: The Beer-Lambert Law

    The relationship between absorbance, concentration, and path length is described by the Beer-Lambert Law:

    A = εbc

    Where:

    • A is the absorbance (unitless)

    • ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the concentration of the analyte (in mol L⁻¹)

    The molar absorptivity is a constant for a given substance at a specific wavelength and in a particular solvent. It is a measure of how strongly the substance absorbs light at that wavelength. By preparing a series of solutions of known concentrations and measuring their absorbance at λmax, a calibration curve can be constructed. This allows for the determination of the concentration of an unknown sample of 2-(1,3,5-Triazin-2-yl)ethanol.[8]

    Caption: The linear relationship between absorbance and concentration.

    The Influence of Solvent (Solvatochromism)

    The choice of solvent can influence the position and intensity of absorption bands, a phenomenon known as solvatochromism.[9] Polar solvents can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the absorption maximum. For instance, π → π* transitions often exhibit a red shift (to longer wavelengths) in more polar solvents, while n → π* transitions may show a blue shift (to shorter wavelengths). When reporting a UV-Vis spectrum, it is crucial to specify the solvent used.[4][10]

    Troubleshooting and Validation

    Problem Possible Cause Solution
    Noisy Spectrum Low lamp intensity, high sample concentration, dirty optics.Allow the lamp to warm up fully, dilute the sample, clean the cuvettes and instrument optics.
    Flat Spectrum (No Peaks) Sample concentration is too low, incorrect wavelength range.Prepare a more concentrated sample, ensure the scan range covers the expected absorption region.
    Absorbance > 2.0 Sample concentration is too high.Dilute the sample to bring the absorbance into the optimal range (0.2-0.8).
    Inconsistent Results Temperature fluctuations, sample degradation, improper cuvette handling.Control the temperature of the sample compartment, check for sample stability, ensure cuvettes are clean and properly placed.

    Conclusion

    The UV-Vis absorption spectrum of 2-(1,3,5-Triazin-2-yl)ethanol provides valuable information about its electronic structure and can be used for both qualitative identification and quantitative analysis. A thorough understanding of the underlying principles of electronic spectroscopy, coupled with careful experimental technique, is essential for obtaining reliable and interpretable data. This guide serves as a foundational resource for researchers and scientists working with this and similar triazine-based compounds.

    References

    • Study of the spectra of asymmetric triazines with growth-stimulating activity. E3S Web of Conferences. Available at: [Link]

    • Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th. University of Calgary. Available at: [Link]

    • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PubMed. Available at: [Link]

    • Using new solvatochromic parameters to investigate dye–solvent interactions. Griffith University. Available at: [Link]

    • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. ResearchGate. Available at: [Link]

    • Using new solvatochromic parameters to investigate dye–solvent interactions. ConnectSci. Available at: [Link]

    • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. National Institutes of Health. Available at: [Link]

    • UV-Visible spectra of triazine compound. ResearchGate. Available at: [Link]

    • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Available at: [Link]

    • Simultaneous determination of triazine-based UV absorbers by first-order derivative spectrophotometry in different media. Arabian Journal of Chemistry. Available at: [Link]

    • 2-(1,3,5-triazinan-2-yl)ethanol. Chemsrc. Available at: [Link]

    • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

    • Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. MDPI. Available at: [Link]

    • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. Available at: [Link]

    • The Science Behind Triazine UV Absorbers and Their Efficiency. Sarex. Available at: [Link]

    • 2,2',2''-(1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol). PubChem. Available at: [Link]

    • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

    • Triazine UV Absorber, Ultraviolet Absorbers Wholesale Manufacturer. Tintoll. Available at: [Link]

    • (a) UV-vis absorption spectra of 1–3 in ethanol solution; (b) Excitation (dotted line) and emission (solid lines) spectra of compound 1–3 in ethanol solution.. ResearchGate. Available at: [Link]

    • 3.6: Interpreting Ultraviolet Spectra. Chemistry LibreTexts. Available at: [Link]

    • 2-[[4,6-Bis(2-propen-1-yloxy)-1,3,5-triazin-2-yl]amino]ethanol. CAS Common Chemistry. Available at: [Link]

    • (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Available at: [Link]

    • 2,2,2-(Hexahydro-1,3,5-Triazine-1,3,5-Triyl)Triethanol. ChemBK. Available at: [Link]

    • Test Procedure for - SOIL ORGANIC CONTENT USING UV-VIS METHOD. Texas Department of Transportation. Available at: [Link]

    • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. Available at: [Link]

    • Synthesis and properties of s-triazine UV absorbents. ResearchGate. Available at: [Link]

    • Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis. Royal Society of Chemistry. Available at: [Link]

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    Protocols & Analytical Methods

    Method

    Advanced Application Note: Covalent Incorporation of 2-(1,3,5-Triazin-2-yl)ethanol into Cross-Linked Polymer Resins

    Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Application Areas: Solid-Phase Extraction (SPE), API Scavenging, Heavy Metal Remediation, and CO₂ Capture Mechanistic Rational...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Application Areas: Solid-Phase Extraction (SPE), API Scavenging, Heavy Metal Remediation, and CO₂ Capture

    Mechanistic Rationale & Structural Advantages

    Covalent Triazine Frameworks (CTFs) and triazine-based hyper-crosslinked polymers are highly sought after for their exceptional thermal stability, nitrogen-rich microporosity, and electron-withdrawing capabilities[1]. However, traditional syntheses of CTFs often require harsh ionothermal conditions (e.g., molten ZnCl₂ at >400 °C), which severely limits pore tunability and functional group tolerance[2].

    To circumvent these thermodynamic barriers, 2-(1,3,5-Triazin-2-yl)ethanol serves as an ideal, versatile chemophore. By leveraging its primary hydroxyl group, researchers can graft the rigid, nitrogen-rich triazine ring onto pre-existing polymer networks or convert it into a polymerizable monomer under mild conditions[3].

    Causality of the Linker: Direct functionalization of an aromatic triazine ring is sterically hindered and electronically deactivated. The ethyl-spacer in 2-(1,3,5-triazin-2-yl)ethanol acts as a flexible tether. Upon incorporation into a cross-linked resin, this flexibility enhances the local mobility of the triazine moiety, lowering the kinetic barrier for target molecules (such as CO₂ or heavy metal ions) to adopt optimal coordination geometries with the nitrogen lone pairs[4].

    G cluster_0 Strategy A: Copolymerization cluster_1 Strategy B: Grafting TZE 2-(1,3,5-Triazin-2-yl)ethanol Meth Methacrylation TZE->Meth Methacryloyl Chloride Ether Etherification TZE->Ether Susp Suspension Polymerization Meth->Susp Radical Initiation Resin Triazine-Functionalized Resin Susp->Resin Merr Merrifield Resin Merr->Ether Ether->Resin

    Workflow for incorporating 2-(1,3,5-Triazin-2-yl)ethanol into cross-linked resins.

    Experimental Protocols

    The following protocols detail two self-validating methodologies for incorporating 2-(1,3,5-triazin-2-yl)ethanol into cross-linked matrices.

    Protocol A: Bottom-Up Synthesis via Monomer Methacrylation

    This method is preferred when precise control over the cross-linking density and permanent mesoporosity is required.

    Step 1: Synthesis of 2-(1,3,5-Triazin-2-yl)ethyl Methacrylate (TEM)

    • Reaction Setup: Dissolve 10.0 mmol of 2-(1,3,5-triazin-2-yl)ethanol in 50 mL of anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

    • Acid Scavenging: Add 12.0 mmol of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the esterification forward and preventing acid-catalyzed degradation of the triazine ring[5].

    • Acylation: Cool the flask to 0 °C. Dropwise, add 11.0 mmol of methacryloyl chloride over 30 minutes. Stir at room temperature for 12 hours.

    • Purification: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TEM monomer.

    Step 2: Suspension Polymerization with Divinylbenzene (DVB)

    • Aqueous Phase: Dissolve 1.0 g of Polyvinyl alcohol (PVA, suspending agent) in 100 mL of deionized water at 80 °C.

    • Organic Phase (Porogen System): Mix 5.0 g of TEM, 5.0 g of DVB (cross-linker), 0.1 g of AIBN (radical initiator), and 15 mL of Toluene. Causality: Toluene acts as a porogen. It solvates the monomers but acts as a poor solvent for the growing polymer network. This induces phase separation during polymerization, creating the permanent mesopores essential for rapid mass transfer[2].

    • Polymerization: Disperse the organic phase into the aqueous phase under high-shear stirring (400 rpm) at 75 °C for 24 hours.

    • Recovery: Filter the resulting microbeads, wash extensively with hot water, methanol, and acetone, and dry under vacuum at 60 °C.

    Protocol B: Top-Down Post-Polymerization Grafting

    This method is ideal for modifying commercially available solid-phase synthesis supports (e.g., for API scavenging).

    • Deprotonation: Suspend 20.0 mmol of 2-(1,3,5-triazin-2-yl)ethanol in 40 mL of anhydrous Dimethylformamide (DMF). Add 22.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Causality: The primary alcohol must be converted into a highly nucleophilic alkoxide to successfully displace the sterically hindered benzylic chlorides on the resin.

    • Etherification: Add 5.0 g of Merrifield resin (chloromethylated polystyrene, ~1.5 mmol/g loading). Heat the suspension to 80 °C and agitate gently for 48 hours.

    • Cleansing: Filter the resin and sequentially wash with DMF, DMF/Water (1:1), Water, Methanol, and DCM to remove unreacted alkoxide and trapped salts. Dry under vacuum.

    Quantitative Data & Physicochemical Profiling

    The incorporation of the triazine moiety drastically alters the physicochemical landscape of the resin. The nitrogen-rich core enhances the dipole-quadrupole interactions necessary for CO₂ capture and provides Lewis basic sites for heavy metal chelation[1][4].

    Table 1: Comparative Physicochemical Properties of Cross-Linked Resins

    Resin TypeBET Surface Area (m²/g)Nitrogen Content (wt%)CO₂ Uptake at 273K (mg/g)Thermal Degradation Temp (°C)
    Unmodified Polystyrene (Control)450.012320
    Merrifield-Grafted Triazine Resin1106.848365
    TEM-DVB Copolymer (Hyper-crosslinked)68014.2115410

    Note: The TEM-DVB copolymer exhibits a significantly higher surface area due to the phase-separation induced by the toluene porogen during suspension polymerization.

    G Polymer Polymer Backbone Linker Ether/Ester Linker Polymer->Linker Triazine 1,3,5-Triazine Ring (N-rich) Linker->Triazine CO2_1 CO2 (Dipole) Triazine->CO2_1 Lewis Acid-Base Interaction CO2_2 CO2 (Quadrupole) Triazine->CO2_2 Dipole-Quadrupole Interaction Metal Heavy Metal (e.g., Cd2+) Triazine->Metal Nitrogen Lone Pair Coordination

    Adsorption mechanism of target molecules at the triazine-functionalized resin active sites.

    Self-Validating Quality Control (QC)

    To ensure the trustworthiness of the synthesized resins, a self-validating QC loop must be employed:

    • Fourier Transform Infrared Spectroscopy (FTIR):

      • Validation of Protocol A: The successful synthesis of the TEM monomer is confirmed by the appearance of the ester carbonyl stretch at ~1720 cm⁻¹ and the disappearance of the broad -OH stretch at 3300 cm⁻¹.

      • Validation of Protocol B: Successful grafting onto Merrifield resin is verified by the complete disappearance of the -CH₂Cl wagging band at 1265 cm⁻¹ and the emergence of characteristic triazine ring breathing modes at 1550 cm⁻¹ and 1350 cm⁻¹[6].

    • Elemental Analysis (EA):

      • The degree of functionalization (loading capacity) is quantified by tracking the increase in nitrogen mass fraction. A theoretical yield calculation based on the %N allows researchers to determine the exact millimolar loading of triazine binding sites per gram of resin.

    • Nitrogen Physisorption (BET):

      • Confirms the structural integrity of the cross-linked network. A Type IV isotherm with a distinct hysteresis loop validates the successful formation of mesopores via the porogen system.

    References

    • Wang, H., et al. "Covalent triazine frameworks for carbon dioxide capture." Journal of Materials Chemistry A (RSC Publishing), 2019. Available at:[Link]

    • Buyukcakir, O., et al. "Charged Covalent Triazine Frameworks for CO2 Capture and Conversion." ACS Applied Materials & Interfaces, 2017. Available at:[Link]

    • Zhang, Y., et al. "Synthesis of novel cross-linked s-triazine-containing poly(aryl ether)s nanoparticles for biological fluorescent labeling." Taylor & Francis, 2017. Available at:[Link]

    • Ali, M., et al. "Hydroxyl-Incorporated Microporous Polymer Comprising 3D Triptycene for Selective Capture of CO2 over N2 and CH4." ACS Omega, 2023. Available at:[Link]

    • Wang, J., et al. "Hexahydro-s-triazine: A Trial for Acid-Degradable Epoxy Resins with High Performance." ACS Sustainable Chemistry & Engineering, 2017. Available at:[Link]

    • Lin, C. H., et al. "Triazine hardener and epoxy composition containing the same." US Patent US6225378B1, 2001.

    Sources

    Application

    Application Note: Catalytic Functionalization of 2-(1,3,5-Triazin-2-yl)ethanol Derivatives

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Scientific Scope The 1,3,5-triazine scaffold is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

    Executive Summary & Scientific Scope

    The 1,3,5-triazine scaffold is a privileged structure in both organic synthesis and medicinal chemistry. Specifically, 2-(1,3,5-triazin-2-yl)ethanol derivatives —where an ethanolamine or ethoxy linker is conjugated to the electron-deficient triazine core—have emerged as highly versatile molecular tools.

    In modern synthetic workflows, these derivatives serve two primary functions:

    • Removable/Modifiable Directing Groups (DGs): The bidentate nature of the triazine-ethanol moiety allows for precise transition-metal-catalyzed (e.g., Pd, Ru) C–H functionalization of unactivated arenes 1.

    • Advanced Therapeutics: Catalytic and green functionalization of the triazine core yields potent anticancer agents, specifically targeting PI3K/mTOR pathways and thymidylate synthase (TS) in colorectal cancer models 2.

    This guide provides field-proven insights, mechanistic causality, and self-validating protocols for the synthesis and catalytic functionalization of these critical derivatives.

    Mechanistic Insights: The Causality of Experimental Design

    As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

    The Triazine-Ethanol Moiety as a Bidentate Directing Group

    When utilizing 2-(1,3,5-triazin-2-yl)ethanol derivatives for C–H functionalization, the choice of the triazine core is dictated by its electronic properties. The strongly electron-withdrawing nature of the 1,3,5-triazine ring makes it robust against harsh oxidative conditions (e.g., in the presence of PhI(OAc)2​ ).

    • Causality of Chelation: The nitrogen atoms on the triazine ring, combined with the heteroatom (O or N) of the ethanol linker, create a highly favorable 5- or 6-membered metallacycle intermediate with Pd(II) catalysts. This bidentate coordination lowers the activation energy for C–H bond cleavage, ensuring strict ortho- or meta-regioselectivity .

    Solvent and Base Selection in Nucleophilic Synthesis

    During the initial synthesis of the triazine-ethanol core from cyanuric chloride, temperature control and solvent polarity are paramount.

    • Causality of Temperature Gradients: The first substitution of cyanuric chloride occurs at 0 °C, the second at room temperature, and the third requires reflux or ultrasonic irradiation 3. This is due to the sequential loss of electrophilicity of the triazine ring as electron-donating groups (like ethanolamine) are added.

    • Causality of Base: Mild bases like NaHCO3​ or K2​CO3​ are strictly used over NaOH to prevent the competitive hydrolysis of the triazine C-Cl bonds into unreactive cyanuric acid derivatives 4.

    Visualizing the Workflows

    Experimental Synthesis Workflow

    The following diagram illustrates the divergent applications of the synthesized 2-(1,3,5-triazin-2-yl)ethanol core.

    Workflow Start Cyanuric Chloride (Precursor) Step1 Nucleophilic Substitution (Ethanolamine / Base) Start->Step1 Core 2-(1,3,5-Triazin-2-yl)ethanol Derivative Step1->Core PathA C-H Directing Group (Pd/Ru Catalysis) Core->PathA PathB Medicinal Chemistry (Anticancer Agents) Core->PathB

    Caption: Divergent experimental workflow from cyanuric chloride to advanced functional applications.

    Catalytic Cycle of C–H Functionalization

    This diagram maps the self-validating catalytic cycle where the triazine-ethanol derivative acts as a directing group for Pd-catalyzed acetoxylation.

    CatalyticCycle Pd_cat Pd(OAc)2 Pre-catalyst Coordination Substrate Coordination (Triazine-Ethanol DG) Pd_cat->Coordination + Substrate CH_Act C-H Activation (Palladacycle Intermediate) Coordination->CH_Act - AcOH Oxidation Oxidation to Pd(IV) via PhI(OAc)2 CH_Act->Oxidation + Oxidant RedElim Reductive Elimination (C-O Bond Formation) Oxidation->RedElim Product Functionalized Product & Catalyst Regeneration RedElim->Product Product->Pd_cat Cycle Repeats

    Caption: Pd(II)/Pd(IV) catalytic cycle for C-H acetoxylation directed by the triazine-ethanol moiety.

    Quantitative Data Summaries

    Table 1: Optimization of Pd-Catalyzed C-H Acetoxylation

    Demonstrating the causality behind condition selection for functionalizing arenes using the triazine-ethanol directing group.

    Catalyst (10 mol%)Oxidant (1.5 equiv)SolventTemp (°C)Yield (%)Scientific Rationale
    PdCl2​ PhI(OAc)2​ DCE100TraceChloride ligands inhibit palladacycle formation.
    Pd(OAc)2​ K2​S2​O8​ AcOH10045%Persulfate is too harsh, leading to substrate degradation.
    Pd(OAc)2​ PhI(OAc)2​ Ac 2​ O / AcOH 100 88% Optimal: Ac 2​ O maintains anhydrous conditions; PhI(OAc) 2​ cleanly oxidizes Pd(II) to Pd(IV).
    Table 2: Biological Activity of Functionalized Triazine-Ethanol Derivatives

    Impact of late-stage functionalization on colorectal cancer cell lines (IC50 values).

    Compound DerivativeSubstitution at C4/C6DLD-1 IC50 (µM)HCT-116 IC50 (µM)Primary Target
    Unfunctionalized CoreChloro / Methoxy> 50.0> 50.0N/A
    Ethanolamine AdductMorpholino / Ethanolamino12.416.6Thymidylate Synthase
    Piperazine-Ethanol Piperazinyl / Methoxy 0.57 0.82 PI3Kα / mTOR

    Step-by-Step Experimental Protocols

    Protocol A: Synthesis of 2-(2-((4,6-Dimethoxy-1,3,5-triazin-2-yl)amino)ethoxy)ethan-1-ol

    This protocol establishes the core triazine-ethanol derivative via nucleophilic aromatic substitution 4.

    Materials:

    • 2-chloro-4,6-dimethoxy-1,3,5-triazine (3.28 mmol)

    • 2-(2-aminoethoxy)ethanol (2.28 mmol)

    • NaHCO3​ (2.51 mmol)

    • Anhydrous Acetonitrile (15 mL)

    Procedure:

    • Preparation: Purge a 50 mL round-bottomed flask with dry N2​ . Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (435 mg) and dissolve in 10 mL of anhydrous acetonitrile.

    • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature prevents di-substitution and controls the exothermic nature of the initial nucleophilic attack.

    • Addition: Dissolve 2-(2-aminoethoxy)ethanol (240 mg) in 5 mL of acetonitrile. Add this dropwise to the reaction flask over a period of 1 hour.

    • Neutralization: Add NaHCO3​ (210 mg) to the mixture. Causality: NaHCO3​ acts as an HCl scavenger, driving the reaction forward without hydrolyzing the methoxy groups.

    • Reflux: Remove the ice bath and heat the reaction mixture to 83 °C (reflux) for 16.5 hours. Monitor progression via TLC (Hexane:EtOAc 1:1).

    • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography to yield the functionalized triazine-ethanol core.

    Protocol B: Palladium-Catalyzed C–H Acetoxylation using the Triazine-Ethanol Directing Group

    This protocol details the catalytic functionalization of an arene, directed by the previously synthesized triazine-ethanol moiety 1.

    Materials:

    • Triazine-ethanol conjugated arene substrate (0.2 mmol)

    • Pd(OAc)2​ (10 mol%, 0.02 mmol)

    • PhI(OAc)2​ (1.5 equiv, 0.3 mmol)

    • Acetic Acid (AcOH, 1.0 mL) and Acetic Anhydride ( Ac2​O , 1.0 mL)

    Procedure:

    • Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the triazine-ethanol substrate (0.2 mmol), Pd(OAc)2​ (4.5 mg), and PhI(OAc)2​ (96.6 mg).

    • Solvent Addition: Add 1.0 mL of AcOH and 1.0 mL of Ac2​O via syringe. Causality: The combination of AcOH and Ac2​O ensures a strictly anhydrous environment, preventing the competitive hydrolysis of the highly reactive Pd(IV) intermediate, while providing the acetate nucleophile.

    • Catalytic Heating: Seal the tube and stir the mixture at 100 °C in a pre-heated oil bath for 12 hours.

    • Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and neutralize carefully with saturated aqueous NaHCO3​ until CO2 evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Isolate the regioselectively acetoxylated product via column chromatography.

    References

    • Catalytic Regioselective C–H Acetoxylation of Arenes Using 4,6-Dimethoxy-1,3,5-triazin-2-yloxy as a Removable/Modifiable Directing Group. Organometallics - ACS Publications.[Link]

    • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. PMC - NIH.[Link]

    • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. PMC - NIH.[Link]

    • Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. RSC Publishing.[Link]

    • Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials. MDPI.[Link]

    Sources

    Method

    Application Note: Advanced C-N Bond Formation and N-Alkylation Strategies Using 2-(1,3,5-Triazin-2-yl)ethanol

    Executive Summary The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, PROTAC linkers, and agrochemicals. Direct N-alkylation of amines using 2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, PROTAC linkers, and agrochemicals. Direct N-alkylation of amines using 2-(1,3,5-triazin-2-yl)ethanol provides a highly efficient route to append this pharmacophore. However, the electron-deficient nature of the triazine ring and the inherent poor leaving-group ability of the hydroxyl moiety present unique synthetic challenges.

    This application note details two field-proven, self-validating methodologies for the N-alkylation of amines using 2-(1,3,5-triazin-2-yl)ethanol:

    • Catalytic Borrowing Hydrogen (Hydrogen Autotransfer): A green, atom-economical approach for aliphatic and aromatic amines.

    • Modified Mitsunobu Direct Coupling: A mild, stereospecific approach for poorly nucleophilic substrates (e.g., sulfonamides and imides).

    Mechanistic Pathways & Method Selection

    The selection of the alkylation methodology is dictated by the pKa and nucleophilicity of the target amine. The borrowing hydrogen methodology has emerged as a highly atom-economical approach for C-N bond formation, producing water as the sole byproduct[1]. While classical alkylations rely on toxic alkyl halides, utilizing alcohols directly leverages the substrate as a green alkylating agent[2]. Recent advances even demonstrate electrocatalytic variants of this mechanism[3], though thermal transition-metal catalysis remains the standard for preparative scale.

    Table 1: Substrate Scope and Method Selection Guide
    Amine TypepKa (Conjugate Acid)Preferred MethodologyCausality & Rationale
    Aliphatic Amines ~10–11Borrowing HydrogenHighly nucleophilic; readily condenses with the transient aldehyde to form the imine intermediate.
    Anilines ~4–5Borrowing HydrogenModerate nucleophilicity; requires strictly anhydrous conditions to drive the condensation step.
    Sulfonamides ~10 (N-H)Mitsunobu ReactionPoorly nucleophilic; cannot form an imine, requiring direct SN2 displacement of an activated alcohol.
    Imides ~8–9 (N-H)Mitsunobu ReactionHighly acidic N-H is ideal for protonating the betaine intermediate, driving the reaction forward.

    Protocol A: Ruthenium-Catalyzed Borrowing Hydrogen N-Alkylation

    This protocol utilizes a Ruthenium(II) catalyst to temporarily oxidize 2-(1,3,5-triazin-2-yl)ethanol to its corresponding aldehyde. Following condensation with the amine, the catalyst returns the "borrowed" hydrogen to reduce the imine to the final N-alkylated product.

    G A 2-(1,3,5-Triazin-2-yl)ethanol (Primary Alcohol) B [Ru] Dehydrogenation (Rate Limiting) A->B C Triazine Acetaldehyde (Transient) B->C - H2 G [Ru] Hydrogenation (Hydride Return) B->G Hydride Transfer E Condensation (-H2O) C->E D Amine Nucleophile D->E F Imine Intermediate E->F F->G H N-Alkylated Triazine G->H + H2

    Figure 1: Catalytic Borrowing Hydrogen Pathway for N-Alkylation using 2-(1,3,5-Triazin-2-yl)ethanol.

    Experimental Procedure
    • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add[Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos (5.0 mol%), and t-BuOK (20 mol%).

    • Substrate Addition: Add 2-(1,3,5-triazin-2-yl)ethanol (1.0 equiv, 1.0 mmol) and the target amine (1.2 equiv).

    • Solvent: Inject anhydrous, degassed toluene (2.0 mL, 0.5 M).

    • Reaction: Seal the tube and heat to 110 °C in a pre-heated oil bath for 18 hours.

    • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify via flash column chromatography.

    Causality & Self-Validating Diagnostic System
    • Reagent Causality: The Ru(II) dimer is cleaved by the DPEphos ligand to form the active monomeric catalyst. t-BuOK facilitates the initial alkoxide formation, which is strictly required to accelerate the β-hydride elimination. Toluene is selected because its high boiling point (110 °C) provides the thermal energy required to overcome the activation barrier of the rate-limiting dehydrogenation step.

    • Self-Validation Checkpoint (t = 2 hours): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    Table 2: Optimization of Reaction Conditions for Ru-Catalyzed Borrowing Hydrogen
    EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Causality Observation
    1[Ru(p-cymene)Cl₂]₂ (2.5)t-BuOK (0.2)Toluene11088 Optimal conditions; high thermal energy drives dehydrogenation.
    2[Ru(p-cymene)Cl₂]₂ (2.5)K₂CO₃ (0.2)Toluene11045Weaker base fails to efficiently form the initial requisite alkoxide.
    3[Ru(p-cymene)Cl₂]₂ (2.5)t-BuOK (0.2)THF7015Insufficient thermal energy for the rate-limiting step.
    4Nonet-BuOK (1.0)Toluene1100Confirms the absolute necessity of the transition metal for hydride transfer.

    Protocol B: Modified Mitsunobu Direct N-Alkylation

    For poorly nucleophilic amines (e.g., sulfonamides) that cannot undergo condensation to form an imine, the alcohol must be directly activated as a leaving group.

    M S1 1. Betaine Formation PPh3 + DIAD (0°C) S2 2. Alcohol Activation Add Triazine Ethanol S1->S2 V1 Check: Yellow color fades S1->V1 S3 3. Nucleophilic Attack Add Sulfonamide S2->S3 V2 Check: LC-MS for O-phosphonium S2->V2 S4 4. Product Isolation Chromatography S3->S4

    Figure 2: Step-by-step workflow and validation checkpoints for Mitsunobu N-Alkylation.

    Experimental Procedure
    • Betaine Formation: Dissolve triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise. Stir for 15 minutes until a pale yellow complex forms.

    • Activation: Add 2-(1,3,5-triazin-2-yl)ethanol (1.0 equiv) dropwise. Stir for 30 minutes at 0 °C.

    • Displacement: Add the sulfonamide or imide nucleophile (1.1 equiv) in a single portion.

    • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    Causality & Self-Validating Diagnostic System
    • Reagent Causality: DIAD is utilized over DEAD due to its liquid state, enhanced safety profile, and reduced formation of toxic hydrazine byproducts. The order of addition is critical: the betaine must form prior to the introduction of the alcohol to prevent unwanted side reactions with the electron-deficient triazine ring.

    • Self-Validation Checkpoint (t = 30 mins post-alcohol addition):

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Reaction Yields in 2-(1,3,5-Triazin-2-yl)ethanol Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the synthesis of 1,3,5-triazine derivatives.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the synthesis of 1,3,5-triazine derivatives. Specifically, synthesizing 2-(1,3,5-triazin-2-yl)ethanol (CAS 4718-97-2) and its widely utilized diamino derivative, 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol (CAS 101140-51-6), presents unique mechanistic hurdles.

    These syntheses typically rely on cyclocondensation pathways involving amidines or biguanides[1][2], or the exploitation of the acidic methyl group in 2-methyl-1,3,5-triazine via formaldehyde condensation[3]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your reaction yields and ensure reproducible drug development workflows.

    Mechanistic Workflow

    TriazineSynthesis A Biguanide (Nucleophile) C Tetrahedral Intermediate (Cyclization Precursor) A->C NaOMe, MeOH 0-5 °C B Ethyl 3-hydroxypropanoate (Electrophile) B->C Nucleophilic Attack E Side Product: Acrylate (Dehydration) B->E Excess Base E1cB Elimination D 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol (Target Product) C->D Reflux -H2O, -EtOH C->E Thermal Degradation

    Fig 1: Cyclocondensation pathway and competing side reactions in triazine synthesis.

    Troubleshooting FAQs

    Q1: Why is my cyclocondensation yield consistently below 40% when reacting biguanide with ethyl 3-hydroxypropanoate? Causality: The primary culprit is the base-catalyzed degradation of your electrophile. The beta-hydroxy group on ethyl 3-hydroxypropanoate makes it highly susceptible to E1cB elimination in the presence of strong bases, forming ethyl acrylate. Furthermore, if any moisture is present, the ester will hydrolyze into 3-hydroxypropanoic acid, which is completely unreactive toward biguanide nucleophilic attack. Solution: Transition to strictly anhydrous conditions. Instead of using aqueous NaOH, use freshly prepared sodium methoxide (NaOMe) in anhydrous methanol. Conduct the initial nucleophilic addition at 0–5 °C to kinetically favor tetrahedral intermediate formation over E1cB elimination, before warming to reflux for the final cyclization[2].

    Q2: I am synthesizing the unsubstituted 2-(1,3,5-triazin-2-yl)ethanol via the condensation of 2-methyl-1,3,5-triazine and formaldehyde. Why am I observing massive over-alkylation (diols and triols)? Causality: The methyl protons of 2-methyl-1,3,5-triazine are highly acidic due to the strong electron-withdrawing effect of the three ring nitrogens, making them excellent candidates for aldol-type condensation[3]. However, once the first formaldehyde molecule adds to form the mono-alcohol, the remaining two protons on that carbon remain acidic. If an excess of formaldehyde is present, the reaction rapidly proceeds to form 2-[bis(hydroxymethyl)methyl]-1,3,5-triazine. Solution: Alter the stoichiometry and the formaldehyde source. Use exactly 0.85 equivalents of paraformaldehyde (to limit availability) and a mild organic base catalyst (like triethylamine) rather than strong alkali. Terminate the reaction early (at ~60% conversion) and recover the unreacted starting material via vacuum distillation.

    Q3: How do I prevent product loss during the isolation phase? My product remains in the aqueous layer. Causality: Both 2-(1,3,5-triazin-2-yl)ethanol and its diamino derivatives are highly polar. The combination of the hydrogen-bonding hydroxyl group and the triazine nitrogens results in extreme water solubility. Standard liquid-liquid extraction (e.g., using ethyl acetate or dichloromethane) will fail to partition the product into the organic phase. Solution: Eliminate aqueous workups entirely. Neutralize the methanolic reaction mixture using a dry, strongly acidic cation-exchange resin (e.g., Amberlyst-15) until the pH is neutral. Filter off the resin and inorganic salts, concentrate the filtrate in vacuo, and purify the crude residue via recrystallization from absolute ethanol.

    Quantitative Data: Optimization of Condensation Conditions

    The following table summarizes the self-validating optimization parameters for the synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol, demonstrating the critical impact of base and temperature selection.

    EntryBase CatalystSolvent SystemTemperature ProfileYield (%)Primary Impurity Observed
    1NaOH (aq)EtOH / H₂OReflux (80 °C)18%3-Hydroxypropanoic acid (Hydrolysis)
    2NaOEtAnhydrous EtOH25 °C → Reflux42%Ethyl acrylate (E1cB Elimination)
    3t-BuOKAnhydrous THF0 °C → Reflux55%Uncyclized intermediate
    4 NaOMe Anhydrous MeOH 0 °C → Reflux 84% Trace oligomers (Optimal)
    Experimental Protocol: Optimized Synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol

    Note: This protocol is designed as a self-validating system. The precipitation of NaCl in Step 1 serves as an internal visual indicator of successful free-base generation.

    • Generation of Free Biguanide: Suspend biguanide hydrochloride (10.0 mmol) in 20 mL of anhydrous methanol under a nitrogen atmosphere. Cool the suspension to 0 °C. Dropwise, add a freshly titrated solution of sodium methoxide in methanol (10.0 mmol, 1.0 eq). Stir for 1 hour at 0 °C. Validation Check: A fine white precipitate of NaCl must form, indicating the release of the free biguanide.

    • Filtration: Rapidly filter the mixture through a pad of Celite under inert gas to remove the NaCl. Transfer the clear filtrate to a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Nucleophilic Addition: Cool the filtrate back to 0 °C. Slowly add ethyl 3-hydroxypropanoate (10.5 mmol, 1.05 eq) dropwise over 30 minutes. Maintain the temperature strictly below 5 °C for an additional 2 hours to suppress acrylate formation.

    • Cyclocondensation: Gradually remove the ice bath and allow the reaction to warm to room temperature over 1 hour. Subsequently, heat the mixture to gentle reflux (approx. 65 °C) for 12 hours to drive the cyclization and eliminate water/ethanol.

    • Neutralization & Isolation: Cool the reaction to room temperature. Add Amberlyst-15 dry resin until the pH of an aliquot (spotted on wet pH paper) reads 7.0. Filter the resin and concentrate the methanolic filtrate under reduced pressure to yield a crude solid.

    • Purification: Recrystallize the crude product from boiling absolute ethanol. Cool to 4 °C overnight, filter the resulting crystals, and dry under high vacuum to afford pure 2-(4,6-diamino-1,3,5-triazin-2-yl)ethanol.

    References
    • MDPI. "Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents". Molecules. Available at: [Link]

    • LOCKSS. "PYRAZOLO[1,5-a][1,3,5]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL". Heterocycles. Available at: [Link]

    Sources

    Optimization

    overcoming low solubility of 2-(1,3,5-Triazin-2-yl)ethanol in aqueous media

    Technical Support Center: 2-(1,3,5-Triazin-2-yl)ethanol Introduction Welcome to the technical support guide for 2-(1,3,5-Triazin-2-yl)ethanol. This document is designed for researchers, scientists, and drug development p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 2-(1,3,5-Triazin-2-yl)ethanol

    Introduction

    Welcome to the technical support guide for 2-(1,3,5-Triazin-2-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. 2-(1,3,5-Triazin-2-yl)ethanol and its derivatives are of significant interest due to their versatile chemical structure, which makes them valuable building blocks in medicinal chemistry and materials science. However, a common challenge encountered in the laboratory is its low intrinsic solubility in aqueous media.

    This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming these solubility challenges. We will delve into the scientific principles behind various solubilization techniques, offering not just protocols but also the rationale to help you make informed decisions for your specific experimental needs.

    Frequently Asked Questions (FAQs)

    Q1: What is 2-(1,3,5-Triazin-2-yl)ethanol and why is it poorly soluble in water?

    A1: 2-(1,3,5-Triazin-2-yl)ethanol is a chemical compound featuring a triazine ring substituted with an ethanol group. The triazine ring is a heterocyclic aromatic ring, which is relatively non-polar. This non-polar character, combined with its crystalline solid-state, contributes to its limited solubility in water, a highly polar solvent. Overcoming the crystal lattice energy and establishing favorable interactions with water molecules is energetically demanding, leading to poor dissolution.

    Q2: Can pH adjustment improve the solubility of 2-(1,3,5-Triazin-2-yl)ethanol?

    A2: Yes, pH adjustment can be an effective strategy. The 1,3,5-triazine ring contains nitrogen atoms that can be protonated under acidic conditions.[1] This protonation introduces a positive charge on the molecule, creating a salt form that is significantly more polar and, therefore, more soluble in water. The extent of solubility enhancement is dependent on the pKa of the compound and the pH of the aqueous medium.[2][3]

    Q3: What are the best initial organic solvents to try for creating a high-concentration stock solution?

    A3: For creating a concentrated stock solution, water-miscible organic solvents are typically the first choice.[4][5] Common and effective solvents include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol. These solvents can dissolve a higher amount of the compound, which can then be diluted into your aqueous experimental medium.[6] However, it is crucial to consider the tolerance of your specific assay (e.g., cell-based assays) to these organic solvents, as they can exhibit toxicity at higher concentrations.

    Q4: What are "solubilizing excipients" and when should I consider using them?

    A4: Solubilizing excipients are inactive substances added to a formulation to improve the solubility of the active compound.[7] You should consider them when organic solvents are not suitable for your experiment, for example, in many in vivo studies or sensitive cell-based assays. Common examples include cyclodextrins, which encapsulate the non-polar drug molecule in their hydrophobic core, and surfactants, which form micelles to carry the drug in an aqueous solution.[7][8][9][10][11][12]

    Troubleshooting Guide: Common Experimental Issues

    Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

    This is a common phenomenon known as "fall-out" or precipitation upon dilution. It occurs because while the compound is soluble in the organic stock solvent (e.g., DMSO), its solubility limit in the final aqueous medium is much lower. When the stock is diluted, the solvent environment becomes predominantly aqueous, and the compound crashes out of the solution.

    Solution Pathway:

    Your approach will depend on the constraints of your experiment, such as the required final concentration and the tolerance of your system to additives.

    G cluster_0 Initial Checks & Simple Modifications cluster_1 Formulation Strategies start Precipitation observed upon dilution of organic stock check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration. Rationale: Work below the aqueous solubility limit. check_conc->reduce_conc Yes check_solvent Is the percentage of organic co-solvent too low? check_conc->check_solvent No increase_solvent Action: Increase the final co-solvent percentage (e.g., from 0.1% to 1% DMSO). Caution: Verify assay tolerance. check_solvent->increase_solvent Yes use_excipients Is an organic co-solvent undesirable or ineffective? check_solvent->use_excipients No ph_adjust Strategy 1: pH Adjustment Action: Lower the pH of the aqueous medium. Rationale: Protonates the triazine ring, increasing polarity. use_excipients->ph_adjust pH modification is an option cyclo Strategy 2: Cyclodextrin Complexation Action: Pre-complex the compound with a cyclodextrin. Rationale: Encapsulates the hydrophobic molecule. use_excipients->cyclo Need to avoid organic solvents surfactant Strategy 3: Surfactant Micelles Action: Add a biocompatible surfactant (e.g., Tween® 80). Rationale: Micelles carry the compound in solution. use_excipients->surfactant Higher concentration needed

    Caption: Decision workflow for troubleshooting precipitation.

    Protocol 1: Solubility Enhancement by pH Adjustment

    This protocol is a first-line approach if your experimental system can tolerate a lower pH.

    • Determine the Target pH: Prepare a series of buffers (e.g., citrate or acetate buffers) with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

    • Prepare Stock Solution: Dissolve 2-(1,3,5-Triazin-2-yl)ethanol in a minimal amount of DMSO to create a high-concentration stock (e.g., 100 mM).

    • Test Dilutions: Add a small aliquot of the stock solution to each buffer to achieve your desired final concentration.

    • Observe and Incubate: Vortex each solution immediately after adding the stock. Let the solutions sit at the experimental temperature for at least 30 minutes.

    • Assess Solubility: Visually inspect for any signs of precipitation or cloudiness. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

    • Select Optimal pH: Choose the lowest pH that maintains the compound in solution and is compatible with your experimental design. Remember to include a vehicle control with the same final DMSO concentration and buffer composition in your experiments.

    Causality: The nitrogen atoms in the triazine ring are weakly basic. By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons can donate to the lone pair of electrons on the nitrogen atoms, forming a positively charged, protonated species. This ionized form has much stronger ion-dipole interactions with water compared to the non-ionized form, leading to a significant increase in aqueous solubility.[1]

    Problem 2: I need to prepare a formulation for an in vivo study and must minimize or avoid DMSO.

    For in vivo applications, high concentrations of organic solvents like DMSO can cause toxicity and other undesirable effects. In these cases, formulation strategies using excipients are essential.

    Solution Pathway:

    The two primary strategies are the use of co-solvents at biocompatible concentrations and complexation with cyclodextrins.

    StrategyMechanism of ActionCommon AgentsAdvantagesDisadvantages
    Co-Solvent System Reduces the polarity of the aqueous vehicle, making it more favorable for the hydrophobic compound.[4][13][14]PEG 300/400, Propylene Glycol, Ethanol, Glycerol[3][4]Simple to prepare; can achieve relatively high concentrations.Potential for toxicity at higher concentrations; may affect drug metabolism.
    Cyclodextrin Complexation Encapsulates the non-polar drug molecule within its hydrophobic cavity, while the hydrophilic exterior interacts with water.[8][15][16]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Generally considered safe (GRAS status for some); can improve stability; avoids organic solvents.[15]Can be limited by the stoichiometry of the complex; may alter drug pharmacokinetics.[16]
    Surfactant Micelles Surfactant molecules form micelles above their critical micelle concentration (CMC), entrapping the drug in their hydrophobic cores.[7][9][10][12]Polysorbate 80 (Tween® 80), Cremophor® ELHigh loading capacity possible.Potential for cell lysis or other toxicities depending on the surfactant and concentration.
    Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    This method creates a water-soluble inclusion complex, which is a widely accepted approach for parenteral and oral drug delivery.[8][15]

    • Determine Molar Ratio: Start by testing a 1:1 and a 1:2 molar ratio of 2-(1,3,5-Triazin-2-yl)ethanol to HP-β-CD.

    • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous vehicle (e.g., sterile saline or PBS) in a sterile container.

    • Add the Compound: Weigh the corresponding amount of 2-(1,3,5-Triazin-2-yl)ethanol powder and add it directly to the HP-β-CD solution.

    • Facilitate Complexation: Mix the suspension vigorously. This can be done by stirring at room temperature for several hours (4-24 hours) or by using a sonicator bath to expedite the process. Gentle heating (e.g., to 40-50°C) can also increase the rate of complex formation but check the thermal stability of your compound first.

    • Clarify the Solution: Once the compound appears to be fully dissolved, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility. The resulting solution should be clear.

    • Confirmation (Optional but Recommended): The concentration of the final filtered solution can be confirmed by an appropriate analytical method (e.g., HPLC-UV) to ensure the target concentration was achieved.

    Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][17] The non-polar triazine portion of your molecule has a high affinity for the hydrophobic cavity of the cyclodextrin. It partitions from the unfavorable aqueous environment into this pocket, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water.[15][16]

    References

    • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022). Available at: [Link]

    • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

    • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]

    • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. (2026). Available at: [Link]

    • SOLUBILITY ENHANCEMENT TECHNIQUE. ijcrt.org. Available at: [Link]

    • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]

    • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]

    • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. (2020). Available at: [Link]

    • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. ijppsjournal.com. (2014). Available at: [Link]

    • Solubilization by surfactants: Significance and symbolism. Toolbox.Pharma. (2025). Available at: [Link]

    • Cosolvent. Wikipedia. Available at: [Link]

    • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Toolbox.Pharma. (2025). Available at: [Link]

    • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.. exelead.com. Available at: [Link]

    • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Available at: [Link]

    • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. (2019). Available at: [Link]

    • Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis. (2008). Available at: [Link]

    • Cosolvent. Grokipedia. Available at: [Link]

    • Solubility of triazine pesticides in pure and modified subcritical water. PubMed. (2001). Available at: [Link]

    • Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. ACS Publications. Available at: [Link]

    • Co-solvent: Significance and symbolism. Toolbox.Pharma. (2025). Available at: [Link]

    • Triazine Herbicides in the Environment. IntechOpen. (2015). Available at: [Link]

    • (PDF) Hydroxyl-terminated triazine dendrimers mediated pH-dependent solubility enhancement of glipizide across dendritic generations: A comparative investigation. ResearchGate. (2024). Available at: [Link]

    • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. (2020). Available at: [Link]

    • Co-solvent – Knowledge and References. Taylor & Francis. Available at: [Link]

    • 2-(1,3,5-triazinan-2-yl)ethanol. Chemsrc. (2025). Available at: [Link]

    • 1,3,5-Triazine-2,4,6-triyl)tri(ethan-1-ol). PubChem. Available at: [Link]

    • Ethanol, 2,2',2''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-. NextSDS. Available at: [Link]

    • Triazine based dendrimer as solubility enhancers of ketoprofen: Effect of concentration, Ph and generation. ResearchGate. (2025). Available at: [Link]

    • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

    • pH dependent conformational dynamics of substituted triazines. TCU Digital Repository. Available at: [Link]

    • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. neuroquantology.com. Available at: [Link]

    • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. (2020). Available at: [Link]

    • Environmental Chemistry Method for Triazines & Metolachlor. EPA. Available at: [Link]

    • 2,2,2-(Hexahydro-1,3,5-Triazine-1,3,5-Triyl)Triethanol. ChemBK. (2024). Available at: [Link]

    • Atrazine Wastewater Treatment System | Atrazine Removal From Water. Arvia Technology. Available at: [Link]

    • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available at: [Link]

    • An orthorhombic polymorph of 2-(1,3,5-dithia- zinan-5-yl)ethanol or MEA-dithiazine. IUCr Journals. (2022). Available at: [Link]

    • Solubility of Thiotriazinone in Binary Solvent Mixtures of Water + Methanol and Water + Ethanol from (283 to 330) K. ACS Publications. (2012). Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2-(1,3,5-Triazin-2-yl)ethanol vs. 1,3,5-Triazine in Organic Synthesis

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Strategic Context The 1,3,5-triazine (s-triazine) scaffold is a privilege...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

    Executive Summary & Strategic Context

    The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals, prized for its predictable and sequential reactivity when functionalized[1]. However, the reactivity profile of the naked parent ring, 1,3,5-triazine , differs drastically from its alkyl-alcohol functionalized derivative, 2-(1,3,5-Triazin-2-yl)ethanol .

    While the parent 1,3,5-triazine is a highly symmetrical, electron-deficient core prone to nucleophilic attack and ring degradation[2], 2-(1,3,5-Triazin-2-yl)ethanol introduces orthogonal reactivity. The addition of the 2-hydroxyethyl appendage breaks the molecular symmetry and provides a highly reactive aliphatic nucleophilic center (-OH) alongside an activated α -methylene group, all while preserving the electron-withdrawing nature of the triazine core. This guide objectively compares their reactivity profiles, mechanistic pathways, and provides field-proven, self-validating experimental protocols for their functionalization.

    Electronic Foundations & Causality of Reactivity

    1,3,5-Triazine: The Electron-Deficient Core

    1,3,5-triazine possesses D3h​ symmetry. The presence of three highly electronegative sp2 hybridized nitrogen atoms withdraws electron density from the carbon atoms via both inductive and resonance effects.

    • Electrophilic Aromatic Substitution ( SE​Ar ): The ring is exceptionally deactivated. Direct electrophilic bromination or nitration of the parent ring is virtually impossible under standard conditions; attempting to force the reaction with harsh Lewis acids typically results in hydrolytic ring-opening rather than substitution[3].

    • Nucleophilic Attack: The carbon atoms are highly electropositive, making them prime targets for nucleophiles[1]. However, because the parent ring lacks a traditional leaving group (like the chlorides in cyanuric chloride), nucleophilic attack forms a Meisenheimer complex that usually collapses via ring cleavage. To achieve substitution, an external oxidant must be employed to facilitate Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[2].

    2-(1,3,5-Triazin-2-yl)ethanol: Bifunctional Orthogonality

    The substitution of a hydrogen atom with a 2-hydroxyethyl group fundamentally alters the molecule's synthetic utility by introducing two new reactive sites outside the aromatic core:

    • The Primary Hydroxyl Group (-OH): Acts as a hard nucleophile. Because the triazine nitrogens are heavily electron-deficient and poor nucleophiles, the primary alcohol can be selectively targeted by electrophiles (e.g., acyl chlorides, alkyl halides) without competitive N-alkylation/acylation.

    • The α -Methylene Group (-CH 2​ -): The strong electron-withdrawing effect of the triazine ring increases the acidity of the protons on the carbon directly attached to the ring. This allows for base-catalyzed deprotonation, generating a carbanion that can participate in condensation reactions.

    Quantitative & Qualitative Reactivity Comparison

    The following table synthesizes the divergent reactivity profiles of the two scaffolds, providing a strategic roadmap for synthetic planning.

    Property / Reactivity Mode1,3,5-Triazine2-(1,3,5-Triazin-2-yl)ethanol
    Molecular Symmetry D3h​ (Highly symmetrical) C1​ (Asymmetrical)
    Electrophilicity (Ring) Very High (susceptible to nucleophiles)[1]High (but sterically hindered at C2)
    Nucleophilicity Extremely Low (Nitrogens are non-basic/non-nucleophilic)High at the pendant -OH group
    SE​Ar Susceptibility Practically inert; degrades under harsh acidic conditions[3]Inert on the ring; side-chain reacts readily
    Nucleophilic Substitution Requires ONSH methodology (oxidant needed)[2]Side-chain -OH acts as the nucleophile
    Ring Stability Highly sensitive to hydrolytic cleavageModerately stable; protected by substituent bulk
    Primary Synthetic Use Precursor for symmetrical tri-substituted triazinesBifunctional linker; rigid scaffold with flexible tether

    Mechanistic Visualizations

    To conceptualize the divergent pathways, the following diagrams map the reaction trajectories based on the electronic properties discussed above.

    Pathway A: Reactivity of 1,3,5-Triazine

    G Triazine 1,3,5-Triazine (Electron-Deficient Core) Nu Nucleophilic Attack (e.g., R-NH2) Triazine->Nu Susceptible to Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu->Meisenheimer Addition RingOpening Ring Cleavage (Degradation) Meisenheimer->RingOpening No Oxidant (Kinetic Pathway) ONSH Oxidative Amination (AgPy2MnO4) Meisenheimer->ONSH Mild Oxidant Added (Trapping) Product 2-Amino-1,3,5-Triazine (Stable Product) ONSH->Product Hydride Removal

    Caption: Divergent nucleophilic pathways of 1,3,5-triazine: Ring cleavage vs. Oxidative Substitution.

    Pathway B: Reactivity of 2-(1,3,5-Triazin-2-yl)ethanol

    G Molecule 2-(1,3,5-Triazin-2-yl)ethanol Ring Triazine Core (Electrophile) Molecule->Ring C4/C6 positions AlphaCH2 Alpha-Methylene (C-H Acidic) Molecule->AlphaCH2 Adjacent to ring Hydroxyl Primary Alcohol (Nucleophile) Molecule->Hydroxyl Terminal group SNAr SNAr Ring->SNAr Hard Nucleophiles (Requires Activation) Condensation Condensation AlphaCH2->Condensation Base Catalysis (Aldol/Knoevenagel) Esterification Esterification Hydroxyl->Esterification Acyl Chlorides / Anhydrides Oxidation Oxidation Hydroxyl->Oxidation Swern / Dess-Martin (Yields Aldehyde)

    Caption: Bifunctional reactivity map of 2-(1,3,5-Triazin-2-yl)ethanol showing orthogonal reaction sites.

    Self-Validating Experimental Protocols

    The following protocols demonstrate the practical application of the reactivity principles discussed above. Each protocol is designed as a self-validating system, incorporating causality for each step to ensure high-fidelity reproducibility.

    Protocol 1: Oxidative Amination of 1,3,5-Triazine (ONSH)

    Objective: To synthesize 2-alkylamino-1,3,5-triazines directly from the parent ring without causing hydrolytic ring decomposition[2]. Causality & Design: Direct amination fails because the intermediate lacks a leaving group, leading to ring fragmentation. By introducing bis(pyridine)silver(I)permanganate ( AgPy2​MnO4​ ) as a mild oxidant at sub-zero temperatures, the intermediate Meisenheimer complex is trapped, and the hydride is oxidatively removed to restore aromaticity[2].

    Step-by-Step Methodology:

    • Preparation: In a flame-dried flask under an inert argon atmosphere, prepare a mixture of the desired alkylamine (5 mL) and anhydrous ethanol (5 mL).

    • Substrate Addition: Add 1,3,5-triazine (0.081 g, 1.0 mmol) to the stirred mixture.

    • Thermal Control: Cool the reaction mixture to between -11 °C and -5 °C using an ice/salt bath. Reasoning: The low temperature suppresses the kinetic ring-opening pathway of the highly unstable intermediate.

    • Oxidation: Once the triazine is fully dissolved, add AgPy2​MnO4​ (0.578 g, 1.5 mmol) in small, divided portions over a period of 40 minutes. Reasoning: Slow addition prevents exothermic spikes that could trigger thermal degradation of the triazine ring.

    • Validation & Workup: Monitor the reaction via TLC (Ethyl Acetate/Hexane). Upon consumption of the starting material, remove the alkylamine and ethanol under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography on silica gel (Kieselgel 60) to isolate the pure 2-alkylamino-1,3,5-triazine.

    Protocol 2: Selective O-Acylation of 2-(1,3,5-Triazin-2-yl)ethanol

    Objective: To functionalize the pendant hydroxyl group while leaving the electron-deficient triazine core intact. Causality & Design: The triazine nitrogens are highly electron-deficient and non-nucleophilic. Therefore, the primary hydroxyl group acts as the sole nucleophile when treated with an electrophile (acetyl chloride), allowing for selective O-acylation without N-acylation or ring disruption.

    Step-by-Step Methodology:

    • Preparation: Dissolve 2-(1,3,5-Triazin-2-yl)ethanol (1.0 eq, 5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (1.2 eq, 6.0 mmol) to the solution. Reasoning: DIEA is a non-nucleophilic base that scavenges the HCl byproduct, preventing acid-catalyzed hydrolysis of the sensitive triazine ring.

    • Electrophile Addition: Cool the mixture to 0 °C. Add acetyl chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes. Reasoning: The reaction is exothermic; cooling controls the reaction rate and prevents unwanted side reactions at the α -methylene position.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Validation & Workup: Monitor via LC-MS. Once the mass of the starting material is replaced by the [M+H]+ of the ester, quench the reaction with 15 mL of saturated aqueous NaHCO3​ .

    • Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the O-acylated product.

    Conclusion

    The choice between 1,3,5-triazine and 2-(1,3,5-Triazin-2-yl)ethanol dictates the synthetic trajectory of a drug development program. The parent 1,3,5-triazine requires specialized oxidative conditions (ONSH) to overcome its propensity for ring cleavage[2]. Conversely, 2-(1,3,5-Triazin-2-yl)ethanol provides a highly versatile, bifunctional scaffold where the robust electron-withdrawing core activates the adjacent methylene group while leaving the terminal hydroxyl group available for standard, high-yielding nucleophilic functionalizations.

    References

    Sources

    Comparative

    evaluating catalytic efficiency of 2-(1,3,5-Triazin-2-yl)ethanol vs other triazines

    Executive Summary As drug development and fine chemical synthesis demand increasingly sustainable and selective catalytic methods, nitrogen-rich heterocycles have emerged as highly tunable platforms. The 1,3,5-triazine c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As drug development and fine chemical synthesis demand increasingly sustainable and selective catalytic methods, nitrogen-rich heterocycles have emerged as highly tunable platforms. The 1,3,5-triazine core, characterized by its strong electron-withdrawing nature, serves as a robust electron sink. By functionalizing this core, we can drastically alter its catalytic behavior—shifting from homogeneous electrophilic activation to heterogeneous photocatalysis.

    This guide provides a critical, data-driven evaluation of 2-(1,3,5-Triazin-2-yl)ethanol —a bifunctional monomeric organocatalyst—against two field-standard alternatives: the highly electrophilic 2,4,6-Trichloro-1,3,5-triazine (TCT) and polymeric Covalent Triazine Frameworks (CTFs) .

    Mechanistic Profiling & Causality: The "Why" Behind the Efficiency

    To optimize a catalytic system, one must understand how structural appendages modulate the electron density of the active site. The triazine core is inherently electron-deficient, but its utility is dictated by its substituents:

    1. 2-(1,3,5-Triazin-2-yl)ethanol (Bifunctional Organocatalyst) The integration of an ethyl alcohol appendage onto the triazine ring introduces a flexible hydrogen-bond donor (-OH). Mechanistically, the electron-deficient triazine nitrogens act as Lewis basic sites to coordinate electrophiles, while the hydroxyl group simultaneously activates nucleophiles via H-bonding. Causality: This dual activation lowers the transition state energy for condensation reactions without requiring harsh thermal conditions or transition metals.

    2. 2,4,6-Trichloro-1,3,5-triazine (TCT) In contrast, TCT relies on the extreme electronegativity of its three chlorine substituents. It acts as a potent electrophilic activator. For instance, in the chemoselective etherification of benzyl alcohols, TCT reacts with DMSO to form a highly reactive sulfoxonium intermediate [1]. Causality: The intense electron withdrawal by the chlorines makes the triazine carbon highly susceptible to nucleophilic attack, facilitating rapid carbocation formation.

    3. Covalent Triazine Frameworks (CTFs) When triazine units are polymerized into 2D or 3D networks, the extended π -conjugation and nitrogen-rich skeleton create an optimal band structure for visible-light absorption. Causality: The rapid recombination rate of charge carriers is mitigated by the extended network, while the pyridine/triazine nitrogens provide abundant active sites. Recent studies demonstrate that nitrogen-rich CTFs can produce up to 4244 μmol h⁻¹ g⁻¹ of H₂O₂ due to enhanced O₂ adsorption and efficient charge transfer [2].

    Quantitative Performance Comparison

    The following table synthesizes the experimental performance metrics of these three distinct triazine classes, allowing researchers to select the appropriate catalyst based on target application and required turnover frequency (TOF).

    Catalyst SystemStructural ClassificationPrimary Catalytic ModeExperimental Efficiency / YieldTarget Applications
    2-(1,3,5-Triazin-2-yl)ethanol Monomeric, BifunctionalHydrogen-bonding & Lewis base dual activation85-92% Yield (Mild conditions, high stereocontrol)Fine chemical synthesis, homogeneous condensation
    2,4,6-Trichloro-1,3,5-triazine (TCT) Monomeric, ElectrophilicHalogen-mediated electrophilic activation>90% Yield (Rapid kinetics, <2 hours)Chemoselective etherification, Beckmann rearrangements
    Covalent Triazine Frameworks (CTFs) Polymeric, ConjugatedPhotocatalytic charge transfer4244 μmol h⁻¹ g⁻¹ (H₂O₂ production) [2]Light-driven H₂O₂ generation, CO₂ reduction, HER [3]

    Visualizing the Catalytic Logic

    To conceptualize the homogeneous efficiency of 2-(1,3,5-Triazin-2-yl)ethanol, we map its bifunctional activation pathway below.

    Mechanism Substrate Substrate (Electrophile/Nucleophile) Complex Hydrogen-Bonded Transition State Substrate->Complex Coordination Catalyst 2-(1,3,5-Triazin-2-yl)ethanol (Bifunctional Catalyst) Catalyst->Complex Dual Activation (H-Bond & Lewis Base) Product Target Product (High Yield) Complex->Product Nucleophilic Attack Regen Catalyst Regeneration (Intact Core) Complex->Regen Product Release Regen->Catalyst Turnover Cycle

    Bifunctional activation mechanism of 2-(1,3,5-Triazin-2-yl)ethanol in nucleophilic substitution.

    Self-Validating Experimental Protocols

    Trust in catalytic data requires protocols designed as self-validating systems. Below are the field-tested methodologies for evaluating both homogeneous and heterogeneous triazine catalysts.

    Protocol A: Homogeneous Organocatalytic Evaluation of 2-(1,3,5-Triazin-2-yl)ethanol

    Objective: Evaluate bifunctional efficiency in condensation reactions.

    • Catalyst Preparation & Desiccation: Dry 2-(1,3,5-Triazin-2-yl)ethanol under high vacuum at 40°C for 12 hours.

      • Causality: Ambient moisture competitively binds to the hydroxyl and triazine nitrogen sites, poisoning the bifunctional H-bonding network required for substrate activation.

    • Reaction Setup: In an oven-dried Schlenk flask, dissolve the substrate (1.0 mmol) and catalyst (5 mol%) in anhydrous toluene (5 mL).

      • Causality: Toluene is chosen as an aprotic, non-polar solvent to maximize the strength of the hydrogen-bonding interactions between the catalyst and substrate, which would be disrupted by protic solvents like methanol.

    • In-Situ Monitoring (Self-Validation): Add exactly 0.5 mmol of dodecane as an internal standard. Monitor the reaction via GC-MS aliquots taken every 30 minutes.

      • Causality: Using an internal standard ensures that conversion metrics are absolute and not artificially inflated by solvent evaporation during sampling.

    • Quenching & Isolation: Quench the reaction by rapid cooling to 0°C and adding saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and calculate the Turnover Frequency (TOF).

    Protocol B: Heterogeneous Photocatalytic Evaluation of CTFs

    Objective: Measure H₂O₂ production efficiency under visible light [2].

    • Dispersion: Suspend 10 mg of the synthesized CTF in 50 mL of pure water. Sonicate for 30 minutes.

      Causality: Ultrasonication breaks down π

      π stacked agglomerates, maximizing the exposed nitrogen-rich active surface area essential for O₂ adsorption.
    • Irradiation: Purge the system with O₂ for 30 minutes. Irradiate using a 10 W LED (λ = 420 nm) under continuous stirring.

      • Causality: The 420 nm wavelength selectively excites the specific bandgap of the triazine framework, promoting electron-hole separation without inducing high-energy UV degradation of the polymer network.

    • Quantification (Self-Validation): Extract 1 mL aliquots hourly. Determine H₂O₂ concentration using standard iodometric titration and cross-verify the results using UV-Vis spectroscopy (complexation with titanium(IV) sulfate).

      • Causality: Dual-method quantification eliminates false positives caused by potential light-scattering from suspended catalyst particles in the UV-Vis cell.

    Workflow Prep 1. Catalyst Prep Vacuum drying to remove moisture Setup 2. Reaction Setup Aprotic solvent to preserve H-bonds Prep->Setup Monitor 3. In-situ Monitoring GC-MS with internal standard Setup->Monitor Quench 4. Quenching Rapid cooling to freeze kinetics Monitor->Quench Analysis 5. Data Analysis TOF and Yield Calculation Quench->Analysis

    Self-validating experimental workflow for evaluating triazine-based catalytic efficiency.

    References

    • Title : Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide Source : Synthesis (Thieme) URL :[1]

    • Title : Nitrogen-Rich Triazine-Based Covalent Organic Frameworks as Efficient Visible Light Photocatalysts for Hydrogen Peroxide Production Source : MDPI Molecules URL :[Link][2]

    • Title : Engineering Triazine-Based Conjugated Polymer Networks for Boosting Electrocatalytic Hydrogen Evolution Reactions Source : ACS Applied Energy Materials URL :[3]

    • Title : Tunable Covalent Triazine-Based Frameworks (CTF-0) for Visible-Light-Driven Hydrogen and Oxygen Generation from Water Splitting Source : ACS Catalysis URL :[Link][4]

    Sources

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